Hispidanin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C42H56O6 |
|---|---|
Molecular Weight |
656.9 g/mol |
IUPAC Name |
(4S,4aR,8aS)-4-[[(1'S,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)/t28-,29-,31-,32-,33-,40+,41-,42-/m0/s1 |
InChI Key |
OXWHIFHQUHPEDR-MFWVAWNWSA-N |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5[C@H](C[C@@H]7[C@@]6(CCCC7(C)C)C)OC(=O)C)OC2=O |
Canonical SMILES |
CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Hispidanin B: A Technical Guide to its Structure, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidanin B, a novel asymmetric dimeric diterpenoid isolated from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure of this compound, its biological activities with supporting quantitative data, and detailed experimental protocols for its isolation and bioactivity assessment. Furthermore, this document outlines the methodologies for investigating its mechanism of action and visualizes the experimental workflow for its characterization.
Chemical Structure of this compound
This compound is one of four unique asymmetric dimeric diterpenoids, designated Hispidanins A-D, that have been isolated and characterized.[1] The intricate structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, mass spectrometry, UV, and IR spectroscopy, and was ultimately confirmed by single-crystal X-ray diffraction analysis.[1]
IUPAC Name: (1'R,2'S,4aS',6aR',6bS',8aR',11S',12aR',12bS')-1',2',3',4',4a',5',6',6a',6b',7',8',8a',12a',12b'-tetradecahydro-1',4a',6b',8a',11-pentamethyl-spiro[oxirane-2,9'-phenanthro[2,1-b]furan]-2'(1H)-one
SMILES String: C[C@@]1(C[C@H]2--INVALID-LINK--[C@H]3C[C@H]4--INVALID-LINK--(O5)C)[C@]2(C)CC[C@@H]6[C@H]3CC[C@]7([C@H]6OC(C7)=O)C
(Note: IUPAC name and SMILES string are predicted based on the published structure and may require verification from a chemical database.)
Biological Activity
This compound has exhibited significant cytotoxic effects against a panel of human cancer cell lines. The inhibitory activity is concentration-dependent, with specific IC50 values detailed in the table below.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) |
| SGC7901 | Human gastric adenocarcinoma | 10.7[1] |
| SMMC7721 | Human hepatocellular carcinoma | 9.8[1] |
| K562 | Human chronic myelogenous leukemia | 13.7[1] |
Experimental Protocols
Isolation of this compound
The following protocol outlines the general procedure for the isolation of this compound from the rhizomes of Isodon hispida, as inferred from the primary literature.[1]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered rhizomes of Isodon hispida are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction is concentrated.
-
Chromatography:
-
The EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several fractions.
-
Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to afford pure this compound.
-
Cytotoxicity Assay
The cytotoxic activity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound.
-
Cell Culture: Human cancer cell lines (SGC7901, SMMC7721, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for 48 hours.
-
MTT Assay:
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Signaling Pathway Analysis (Hypothetical)
The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. However, based on the activity of other diterpenoids isolated from Isodon species, potential mechanisms could involve the induction of apoptosis or cell cycle arrest. A logical workflow to investigate these pathways is proposed below.
Logical Workflow for Signaling Pathway Investigation
Caption: Proposed workflow for investigating this compound's mechanism of action.
This proposed workflow would enable a systematic investigation into the molecular mechanisms underlying the cytotoxic activity of this compound, providing valuable insights for its potential development as a therapeutic agent.
Conclusion
This compound is a structurally novel dimeric diterpenoid with promising cytotoxic activity against several cancer cell lines. This guide provides the foundational knowledge of its chemical structure, a summary of its known biological effects with quantitative data, and detailed experimental protocols for its study. Further research into its mechanism of action is warranted to fully understand its therapeutic potential.
References
Hispidanin B: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidanin B is a complex dimeric diterpenoid that has garnered interest within the scientific community. Diterpenoids, a class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate, are known for their diverse and intricate chemical structures, as well as their significant biological activities. Many species of the genus Isodon (also known as Rabdosia) are utilized in traditional medicine and have been extensively studied for their diterpenoid constituents.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound and the detailed methodologies for its isolation, tailored for professionals in research and drug development.
Natural Sources of this compound
The primary and thus far only reported natural source of this compound is the rhizomes of Isodon hispida.[5][6][7][8] This medicinal plant is primarily found in the southwestern regions of China.[6][7] While the aerial parts of many Isodon species have been the main focus of phytochemical investigations, the rhizomes of species like I. hispida represent a rich and underexplored source of unique diterpenoids.[6][7] The isolation of this compound, along with its analogs Hispidanin A, C, and D, underscores the chemical diversity present in the underground parts of this plant.[5][6][7][8]
Experimental Protocols for Isolation
The isolation of this compound from the rhizomes of Isodon hispida is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is based on the research conducted by Huang et al. (2014).
Plant Material and Extraction
-
Collection and Preparation: The rhizomes of Isodon hispida were collected in Dali, Yunnan Province, People's Republic of China. The plant material was air-dried and powdered.
-
Extraction: The powdered rhizomes (9.5 kg) were extracted three times with 95% ethanol (EtOH) at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract (800 g).
-
Solvent Partitioning: The crude extract was suspended in water (H₂O) and sequentially partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
Chromatographic Purification
The ethyl acetate-soluble fraction (120 g) was subjected to a series of chromatographic separations to isolate this compound.
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) (from 100:1 to 0:1, v/v).
-
Fractions: This initial separation yielded seven fractions (Fr. 1-7).
-
-
Further Fractionation of Fr. 4:
-
Fraction 4 (15 g) was further separated on a silica gel column using a petroleum ether-acetone gradient (from 10:1 to 1:1, v/v) to give five sub-fractions (Fr. 4a-4e).
-
-
Isolation of this compound from Fr. 4d:
-
Fraction 4d was subjected to repeated column chromatography over silica gel with a chloroform-acetone gradient.
-
Final purification was achieved using preparative thin-layer chromatography (pTLC) with a developing solvent system of petroleum ether-ethyl acetate (2:1, v/v) to yield this compound (25 mg).
-
Physicochemical and Spectroscopic Data for this compound
-
Appearance: White amorphous powder.
-
Optical Rotation: [α]²⁵D +85.7 (c 0.14, MeOH).
-
UV (MeOH) λmax (log ε): 204 (4.31), 238 (4.10) nm.
-
IR (KBr) νmax: 3445, 2926, 1755, 1645, 1458, 1385, 1260, 1026 cm⁻¹.
-
¹H and ¹³C NMR Data: The structural elucidation was performed using extensive 1D and 2D NMR spectroscopy.[5][6][7]
Quantitative Data
The following table summarizes the quantitative data from the isolation of this compound from Isodon hispida.
| Parameter | Value |
| Starting Plant Material (dried rhizomes) | 9.5 kg |
| Crude Ethanol Extract | 800 g |
| Ethyl Acetate Soluble Fraction | 120 g |
| Yield of this compound | 25 mg |
| Yield (% w/w of dried plant material) | ~0.00026% |
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation of this compound.
Caption: Workflow for the isolation of this compound.
This comprehensive guide provides researchers and drug development professionals with the necessary information on the natural sourcing and detailed isolation protocols for this compound. The presented data and methodologies can serve as a foundation for further research into the biological activities and potential therapeutic applications of this unique dimeric diterpenoid.
References
- 1. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoids from Isodon species: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hispidanins A-D: four new asymmetric dimeric diterpenoids from the rhizomes of Isodon hispida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Hispidanins AâD: Four New Asymmetric Dimeric Diterpenoids from the Rhizomes of Isodon hispida - figshare - Figshare [figshare.com]
Biosynthesis pathway of Hispidanin B
An In-depth Technical Guide on the Biosynthesis of Hispidin and Related Styrylpyrones
A Note to the Reader: This technical guide focuses on the biosynthesis of hispidin . The initial request for information on "Hispidanin B" did not yield specific biosynthetic data in the current scientific literature. It is plausible that "this compound" is a rare derivative of hispidin or a related compound whose biosynthetic pathway has not yet been elucidated. Therefore, this document provides a comprehensive overview of the well-documented biosynthesis of hispidin, a foundational molecule for a diverse class of bioactive fungal metabolites. This information is critical for researchers, scientists, and drug development professionals working with styrylpyrones.
Introduction to Hispidin
Hispidin, with the chemical structure 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone, is a naturally occurring yellow pigment.[1] It is a secondary metabolite found in a variety of fungi, notably within the genera Phellinus, Inonotus, and Sanghuangporus.[1][2] The significance of hispidin extends beyond its role as a pigment; it is a precursor to more complex molecules, including fungal luciferin, the substrate for bioluminescence in certain fungi.[3][4] Furthermore, hispidin and its derivatives have attracted considerable interest in the scientific and medical communities due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor properties.[2][5] A thorough understanding of its biosynthetic pathway is essential for harnessing its therapeutic potential through metabolic engineering and synthetic biology.
The Biosynthesis Pathway of Hispidin
The formation of hispidin in fungi is a classic example of a polyketide synthesis pathway that uniquely incorporates a starter unit derived from the shikimate pathway. The core of the process involves the condensation of a cinnamic acid derivative with two units of malonyl-CoA.[6]
The principal stages of the hispidin biosynthesis pathway are:
-
Activation of the Starter Unit: The pathway is initiated by the activation of a cinnamic acid derivative, most commonly caffeic acid. This activation is catalyzed by the adenylation (A) domain of a large multifunctional enzyme known as hispidin synthase (HispS). The activation process results in the formation of caffeyl-AMP.[3][5] The activated caffeyl group is then transferred to the acyl carrier protein (ACP) domain within the HispS enzyme complex.[5]
-
Elongation of the Polyketide Chain: The caffeyl-ACP starter unit undergoes two successive rounds of condensation with malonyl-CoA. These elongation steps are catalyzed by the ketosynthase (KS) domain of the HispS.[5][6]
-
Cyclization and Aromatization: Following the elongation steps, the resulting linear polyketide chain undergoes an intramolecular cyclization reaction, which is followed by an aromatization step to form the characteristic α-pyrone ring structure of hispidin. It is believed that these final steps are also catalyzed by the HispS enzyme.[3]
The following diagram provides a visual representation of the hispidin biosynthesis pathway:
Key Biosynthetic Enzymes
The cornerstone of hispidin biosynthesis is the Hispidin Synthase (HispS) , which is classified as a type I polyketide synthase (PKS).[6] These fungal PKS enzymes are large, single proteins that contain multiple catalytic domains, each responsible for a specific step in the synthesis process.[5]
The domain architecture of HispS can differ between fungal species. For example, in bioluminescent fungi, the HispS typically has a domain structure of AMP-ACP-KS-AT-ACP.[6] In contrast, the HispS in some non-bioluminescent fungi may include additional domains like a ketoreductase (KR) and a dehydratase (DH).[6][7]
-
Adenylation (A) domain: Responsible for the selection and activation of the caffeic acid starter unit.
-
Acyl Carrier Protein (ACP) domain: Acts as a scaffold, tethering the growing polyketide chain during synthesis.
-
Ketosynthase (KS) domain: Catalyzes the crucial carbon-carbon bond formation during the condensation of the starter unit with malonyl-CoA.
-
Acyltransferase (AT) domain: Selects and loads the malonyl-CoA extender units onto the ACP domain.
Quantitative Production Data
The production of hispidin can vary significantly depending on the fungal species and the culture conditions employed. The following table summarizes some reported yields of hispidin.
| Fungal Species | Cultivation Method | Reported Hispidin Yield |
| Phellinus linteus | Mycelial culture in yeast-malt medium | Approximately 2.5 mg/mL[8] |
| Sanghuangporus sanghuang | Submerged culture with optimized medium | 3 mg/g[2] |
| Phellinus linteus strain 04 | Solid-state fermentation on pearl barley | 1.107 mg/g of mycelium and 199.76 mg/kg of pearl barley[9] |
Experimental Methodologies
The elucidation of the hispidin biosynthetic pathway has been achieved through a combination of classical biochemical techniques and modern molecular biology approaches.
Isotopic Labeling Studies
-
Purpose: To trace the metabolic origins of the carbon atoms in the hispidin molecule.
-
Protocol:
-
Cultures of a hispidin-producing fungus are supplemented with isotopically labeled precursors, such as ¹³C-labeled phenylalanine or ¹³C-labeled acetate.
-
Following incubation, hispidin is extracted from the fungal biomass or the culture medium.
-
The purified hispidin is then analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
-
By determining the positions of the isotopic labels in the hispidin structure, researchers can deduce the precursor molecules. Such studies have confirmed that the styryl portion of hispidin is derived from phenylalanine via the phenylpropanoid pathway, while the pyrone ring is formed from acetate units through malonyl-CoA.[6]
-
Gene Function Characterization
-
Purpose: To identify and confirm the function of the genes responsible for hispidin biosynthesis, particularly the hispidin synthase gene.
-
Protocol:
-
Gene Identification: The genome of a hispidin-producing fungus is screened for genes that show sequence similarity to known polyketide synthase genes.
-
Heterologous Expression: The candidate hispidin synthase gene is inserted into a suitable expression vector and introduced into a non-producing host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. The production of hispidin in the engineered host confirms the function of the gene.
-
Gene Disruption: To further validate the gene's role in the native fungal producer, gene silencing techniques (e.g., RNA interference) or gene knockout methods (e.g., CRISPR-Cas9) can be employed. The loss or significant reduction of hispidin production in the modified fungus provides strong evidence for the gene's function.[6]
-
Below is a diagram illustrating a general workflow for the functional characterization of a hispidin synthase gene.
Regulatory Aspects and Future Directions
The production of hispidin in fungi is influenced by various factors, including the composition of the growth medium and the presence of environmental stressors.[10][11] It has been demonstrated that the addition of certain precursor molecules, such as tricetolatone (TL), can enhance the production of hispidin and its derivatives in Phellinus igniarius.[11][12]
Future research in this field is expected to focus on several key areas:
-
The identification and characterization of "tailoring" enzymes that modify the hispidin core structure to generate a wider diversity of natural products.
-
Unraveling the complex regulatory networks that govern the expression of the hispidin biosynthetic gene cluster.
-
Applying the principles of synthetic biology and metabolic engineering to develop microbial cell factories for the high-level production of hispidin and its valuable derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized production and safety evaluation of hispidin‐enriched Sanghuangporus sanghuang mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry in Fungal Bioluminescence: Theoretical Studies on Biosynthesis of Luciferin from Caffeic Acid and Regeneration of Caffeic Acid from Oxidized Luciferin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptome Analysis Reveals the Putative Polyketide Synthase Gene Involved in Hispidin Biosynthesis in Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Domain Truncation in Hispidin Synthase Orthologs from Non-Bioluminescent Fungi Does Not Lead to Hispidin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mushroomreferences.com [mushroomreferences.com]
- 9. researchgate.net [researchgate.net]
- 10. Screening for proteins related to the biosynthesis of hispidin and its derivatives in Phellinus igniarius using iTRAQ proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening for proteins related to the biosynthesis of hispidin and its derivatives in Phellinus igniarius using iTRAQ proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Hispidanin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidanin B, a novel asymmetric dimeric diterpenoid isolated from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic activities against various tumor cell lines. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its isolation methodology, and cytotoxic effects. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a colorless crystalline solid.[1] It is a complex dimeric diterpenoid formed through a proposed intermolecular Diels-Alder reaction between a totarane-type and a labdane-type diterpenoid.[2]
Tabulated Physical and Chemical Data
| Property | Value | Reference |
| Appearance | Colorless crystals (from acetone) | [1] |
| Molecular Formula | C₄₂H₅₆O₆ | [1] |
| Molecular Weight | 656.4077 g/mol (calculated for C₄₂H₅₆O₆) | [1] |
| Optical Rotation | [α]²⁶D -169.7 (c 0.23, MeOH) | [1] |
| UV (MeOH) λmax (log ε) | 285.6 (3.45), 208.6 (4.58) nm | [1] |
| Infrared (KBr) νmax | 3432, 3085, 2962, 2929, 2867, 2847, 1803, 1738, 1700, 1647, 1612, 1587, 1461, 1368, 1226, 1127, 1028, 985, 942, 885, 816 cm⁻¹ | [1] |
| Mass Spectrometry (HREIMS) | m/z 656.4061 [M]⁺ | [1] |
Spectral Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.[1][3]
1.2.1. ¹H and ¹³C NMR Data
The ¹H and ¹³C NMR data for this compound were recorded in CDCl₃. The detailed assignments are provided in the supplementary information of the source publication.
(Note: For the complete and detailed ¹H and ¹³C NMR data, readers are directed to the supporting information of the original publication by Huang et al. in Organic Letters, 2014, 16(13), 3552-5.)
Biological Activity
This compound has demonstrated significant cytotoxic effects against several human tumor cell lines.[1][3]
In Vitro Cytotoxicity
The cytotoxic activity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
| Cell Line | IC₅₀ (μM) |
| SGC7901 (Human gastric adenocarcinoma) | 10.7 |
| SMMC7721 (Human hepatocellular carcinoma) | 9.8 |
| K562 (Human chronic myelogenous leukemia) | 13.7 |
Mitomycin C was used as a positive control in these assays.[1]
Proposed Mechanism of Action
While the precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated, many diterpenoids isolated from Isodon species are known to induce apoptosis in cancer cells.[4] The cytotoxic activity of structurally related compounds often involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of apoptotic pathways.
Experimental Protocols
Isolation of this compound
The following is a summary of the experimental protocol for the isolation of this compound from the rhizomes of Isodon hispida.[1]
Cytotoxicity Assay
The in vitro cytotoxicity of this compound was determined using a standard MTT assay protocol.
Proposed Biosynthetic Pathway
This compound is an asymmetric dimeric diterpenoid. Its unique structure is proposed to be formed in nature via a hetero-Diels-Alder reaction between a labdane-type diterpenoid and a totarane-type diterpenoid precursor.[2]
Conclusion
This compound represents a structurally novel and biologically active natural product with significant potential for further investigation in the context of anticancer drug discovery. This technical guide consolidates the currently available data on its physicochemical properties and cytotoxic effects, providing a valuable resource for the scientific community. Further research is warranted to elucidate the detailed mechanism of action and to explore the structure-activity relationships of this promising dimeric diterpenoid.
References
- 1. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and cytotoxicity of diterpenoids from Isodon eriocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hispidin Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on Hispidanin B: Discovery and Historical Background
Notice to the Reader: Initial searches for "Hispidanin B" did not yield specific information on a compound with this designation. The majority of available scientific literature pertains to "Hispidanin A," a related diterpenoid. This guide will proceed by presenting the detailed information available for Hispidanin A, as it is the most relevant and closely related subject matter. It is plausible that "this compound" is a less common analogue, a newly discovered compound not yet widely documented, or a potential misnomer for Hispidanin A in some contexts. We will address the discovery, synthesis, and known characteristics of Hispidanin A based on current scientific publications.
Introduction to Hispidanin A
Hispidanin A is a complex diterpenoid natural product. Diterpenoids are a class of organic compounds composed of four isoprene units and are known for their diverse and potent biological activities. The intricate molecular architecture of Hispidanin A has made it a significant target for total synthesis by organic chemists, driving the development of novel synthetic methodologies. This guide provides a comprehensive overview of the discovery, synthetic approaches, and the underlying chemical principles of Hispidanin A.
Discovery and Historical Background
The primary focus of the available literature on the "Hispidanin" family of compounds has been on the synthetic challenges posed by Hispidanin A. Seminal work in this area includes the development of asymmetric total synthesis routes, which are critical for producing the molecule in a laboratory setting and enabling further biological study.
Key historical developments in the study of Hispidanin A are centered on its total synthesis. Researchers have explored various strategies to construct its complex polycyclic framework. Notably, the synthesis often involves key chemical reactions such as the Diels-Alder reaction, radical cascades, and cationic polyene cyclizations.[1]
Experimental Protocols & Synthetic Methodologies
The total synthesis of Hispidanin A has been a significant achievement in organic chemistry, showcasing advanced synthetic strategies. The methodologies employed provide a roadmap for constructing complex natural products.
Asymmetric Total Synthesis of Hispidanin A
A prominent synthetic route to Hispidanin A involves a multi-step sequence that establishes the core ring system and stereochemistry of the molecule.[2] An overview of a representative synthetic workflow is provided below.
Caption: General workflow for the asymmetric total synthesis of Hispidanin A.
Key Methodological Highlights:
-
Dienophile Synthesis: One approach utilizes commercially available (-)-sclareol to derive the totarane-type dienophile.[1] An alternative, second-generation synthesis employs an enantioselective cationic polyene cyclization to furnish this key intermediate.[1]
-
Diene Synthesis: The labdane-type diene counterpart is constructed from a natural precursor of Hispidanin A.[1] A key transformation in this sequence is an iron-catalyzed radical cascade based on hydrogen atom transfer.[1]
-
[4+2] Cycloaddition: The crucial Diels-Alder reaction, which unites the diene and dienophile fragments, is achieved under thermal conditions with excellent yield and selectivity.[1] The stereochemical outcome of this reaction is rationalized through DFT transition-state analysis.[1]
-
Post-Cycloaddition Modifications: Following the cycloaddition, a series of reactions, including reductions and functional group manipulations, are carried out to complete the synthesis of Hispidanin A. These steps may include the Barton-McCombie deoxygenation.[2]
Signaling Pathways and Biological Activity
While the primary focus of the provided search results is on the chemical synthesis of Hispidanin A, related classes of compounds, such as diterpenoid pyrones, are known to possess a wide range of biological activities. These activities can include preventing amyloid β (Aβ) aggregation and suppressing the activity of certain ion channels. The specific biological activities and signaling pathways modulated by Hispidanin A or a potential "this compound" are not detailed in the available literature.
Quantitative Data
Specific quantitative data for "this compound" is not available in the search results. For Hispidanin A, the quantitative data primarily relates to its synthesis, such as reaction yields and stereoselectivity, which are detailed in specialized chemical literature.[1]
Conclusion
The study of Hispidanin A has provided a fertile ground for the development and application of advanced synthetic organic chemistry. The asymmetric total synthesis of this complex natural product stands as a testament to the ingenuity of synthetic chemists. While information on a specific "this compound" is currently elusive, the methodologies developed for Hispidanin A lay a critical foundation for the synthesis and investigation of other members of this diterpenoid family. Future research will likely focus on elucidating the biological activities of these compounds, which will be greatly facilitated by the synthetic routes that have been established.
References
The Elusive Hispidanin B: A Search for Preliminary Biological Activity
Despite a comprehensive search of available scientific literature, no specific information has been found regarding the preliminary biological activity of a compound designated as Hispidanin B. Efforts to locate data on its mechanism of action, experimental protocols, or associated signaling pathways have been unsuccessful. The scientific databases and research articles reviewed do not contain any mention of a diterpenoid or any other chemical entity specifically named this compound.
This absence of information suggests several possibilities: "this compound" may be a very recently isolated compound that has not yet been characterized or reported in peer-reviewed literature; it could be a misnomer or a typographical error for a related compound; or it may not be a recognized chemical entity.
In contrast, the related compound, Hispidanin A , has been referenced in the context of its asymmetric synthesis. However, these studies focus on the chemical methodology to construct the molecule and do not provide details on its biological effects.
Without any foundational data on the biological properties of this compound, it is not possible to provide an in-depth technical guide as requested. Key components of such a guide, including quantitative data on biological effects, detailed experimental methodologies, and the elucidation of signaling pathways, are entirely contingent on the existence of primary research studies.
Researchers, scientists, and drug development professionals interested in this area may consider the following avenues:
-
Verification of the Compound Name: Double-checking the spelling and nomenclature is crucial to ensure the search for information is accurate.
-
Investigation of Related Compounds: Research into the biological activities of structurally similar compounds, such as other hispidanins or diterpenoids isolated from the same source, may provide preliminary insights.
-
Primary Research: If this compound is a novel discovery, conducting initial biological screenings would be the necessary first step to determine its potential activities.
Until such primary data becomes available, a technical guide on the preliminary biological activity of this compound cannot be constructed. The scientific community awaits the publication of any research that may shed light on this currently unknown compound.
Hispidanin B: An In-depth Technical Overview of a Novel Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidanin B, a member of the ent-kaurane diterpenoid family of natural products, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its physicochemical properties, including solubility and stability, which are critical parameters for research and development. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the existing knowledge and provides general context based on its chemical class.
Physicochemical Properties
Understanding the solubility and stability of a compound is fundamental for its handling, formulation, and biological testing.
Solubility Profile
Detailed experimental data on the solubility of this compound in various solvents is not currently available in peer-reviewed literature. However, based on the general characteristics of ent-kaurane diterpenoids, a class of compounds known for their diverse structures and biological activities, some predictions can be made. A computational study on a large set of 570 ent-kaurane diterpenoids suggested that over 99% of these molecules are predicted to be water-soluble. The predicted physicochemical properties for this class of compounds, which may offer insights into this compound's behavior, include a molecular weight range of 288.47 to 626.82 g/mol , 0 to 8 hydrogen bond donors, and 1 to 11 hydrogen bond acceptors. These parameters suggest that while some degree of aqueous solubility might be expected, solubility in organic solvents is also likely to be significant, a common characteristic for molecules of this nature.
For practical laboratory applications, it is recommended that researchers perform initial solubility tests in a range of common solvents, such as dimethyl sulfoxide (DMSO), ethanol, methanol, and aqueous buffer systems at various pH values, to empirically determine the optimal solvent for their specific experimental needs.
Table 1: Predicted Physicochemical Properties of Ent-Kaurane Diterpenoids
| Property | Range |
| Molecular Weight ( g/mol ) | 288.47 - 626.82 |
| Hydrogen Bond Donors | 0 - 8 |
| Hydrogen Bond Acceptors | 1 - 11 |
| Rotatable Bonds | 0 - 11 |
| Topological Polar Surface Area (TPSA) (Ų) | 20.23 - 189.53 |
Note: This data represents a large class of ent-kaurane diterpenoids and may not be directly representative of this compound.
Stability Data
There is currently no specific information available regarding the stability of this compound under various conditions such as pH, temperature, and light exposure. For novel compounds like this compound, it is crucial to assess stability early in the research process. Standard stability-indicating assays, such as high-performance liquid chromatography (HPLC) analysis of the compound after exposure to stressed conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress), would be necessary to determine its degradation profile and shelf-life in different formulations.
Experimental Protocols
Due to the absence of published studies on the solubility and stability of this compound, this section provides a general methodology that can be adapted for the experimental determination of these properties.
Protocol for Solubility Determination
-
Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol, methanol, acetonitrile).
-
Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.
-
Solvent Addition: Add increasing volumes of the selected solvent to each vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Quantification: Visually inspect for undissolved material. For quantitative analysis, centrifuge the saturated solution to pellet any undissolved solid. Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as HPLC-UV or mass spectrometry.
Protocol for Stability Assessment
-
Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is known to be soluble and stable.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:
-
pH: Adjust the pH of aqueous solutions using hydrochloric acid (for acidic conditions) and sodium hydroxide (for basic conditions).
-
Temperature: Store solutions at different temperatures (e.g., refrigerated, room temperature, elevated temperatures).
-
Light: Expose solutions to controlled UV and visible light.
-
Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
-
Analysis: Analyze the concentration of the parent compound (this compound) and the appearance of any degradation products at each time point using a stability-indicating HPLC method.
Signaling Pathways
Currently, there is no published research identifying or describing the specific signaling pathways modulated by this compound. Elucidating the mechanism of action and identifying the molecular targets of this compound will be a critical next step in understanding its biological significance and therapeutic potential.
Conclusion
This compound is a novel ent-kaurane diterpenoid with potential for further scientific investigation. This guide highlights the current gap in knowledge regarding its specific solubility and stability profiles. The provided general experimental protocols offer a starting point for researchers to systematically characterize these crucial physicochemical properties. Future studies are essential to not only determine these parameters but also to uncover the biological activities and associated signaling pathways of this compound, which will ultimately define its potential as a therapeutic agent or research tool.
In Silico Prediction of Novel Natural Product Targets: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of molecular targets is a critical and often rate-limiting step in the discovery and development of novel therapeutics from natural products. This technical guide provides a comprehensive overview of an integrated in silico and experimental workflow for the rapid and efficient prediction and validation of protein targets for novel bioactive compounds. Using the dimeric diterpenoid Hispidanin A as a representative example of a complex natural product, this document outlines a systematic approach, from initial computational screening to definitive experimental validation. Detailed methodologies for key in silico techniques, including pharmacophore modeling, molecular docking, and network pharmacology, are presented alongside protocols for essential experimental validation assays such as Surface Plasmon Resonance (SPR), Cellular Thermal Shift Assay (CETSA), and Western Blotting. All quantitative data are summarized in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear understanding.
Introduction
Natural products are a rich source of structurally diverse and biologically active molecules that have historically been a cornerstone of drug discovery. However, elucidating the mechanism of action, particularly the direct molecular targets of these compounds, remains a significant challenge. Traditional methods for target identification can be laborious and time-consuming. In silico approaches offer a powerful and cost-effective alternative to rapidly generate hypotheses about the potential protein targets of a novel natural product, thereby streamlining the drug discovery pipeline.[1][2][3]
This guide details a robust workflow for the in silico prediction of protein targets for a novel natural product, exemplified by Hispidanin A, a dimeric diterpenoid isolated from the rhizomes of Isodon hispida.[4] The workflow integrates several computational techniques to build a consensus-based list of putative targets, which are then prioritized for experimental validation.
The In Silico Target Prediction Workflow
The overall workflow for predicting and validating the targets of a novel natural product like Hispidanin A is a multi-step process that begins with the compound's structure and culminates in experimental verification of its interaction with predicted protein targets.
Caption: Overall workflow for in silico target prediction and experimental validation.
In Silico Methodologies: Experimental Protocols
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[5][6] This can be performed using ligand-based or structure-based approaches.
Protocol for Ligand-Based Pharmacophore Modeling:
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformers of Hispidanin A using computational chemistry software (e.g., MOE, Discovery Studio).
-
Feature Identification: Identify key pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings within the conformers.
-
Model Generation: Utilize software (e.g., PharmaGist, LigandScout) to align the conformers and generate a set of common-feature pharmacophore models.
-
Database Screening: Use the generated pharmacophore models as queries to screen 3D compound databases (e.g., ZINC, PubChem) to identify molecules with similar pharmacophoric features. The targets of the identified molecules are considered potential targets for Hispidanin A.
Protocol for Structure-Based Pharmacophore Modeling:
-
Target Selection: Select a known protein target with a bound ligand that has a similar mechanism of action or structural features to what is hypothesized for Hispidanin A.
-
Interaction Analysis: Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the protein and its co-crystallized ligand using software like LigPlot+ or Discovery Studio Visualizer.
-
Pharmacophore Generation: Based on these interactions, generate a pharmacophore model that represents the key features required for binding to the active site.
-
Virtual Screening: Screen a 3D conformational database of Hispidanin A against the generated pharmacophore model to assess its fit.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] Reverse docking, in particular, screens a single ligand against a library of protein structures.
Protocol for Reverse Molecular Docking:
-
Ligand Preparation: Prepare the 3D structure of Hispidanin A, including generating conformers and assigning appropriate protonation states and charges.
-
Receptor Library Preparation: Prepare a library of 3D protein structures from the Protein Data Bank (PDB). This can be a curated library of known drug targets or a broader representation of the human proteome. Preparation includes removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina, GOLD, Glide) to dock Hispidanin A into the binding site of each protein in the library.[7]
-
Scoring and Ranking: Score the docking poses based on the software's scoring function, which estimates the binding affinity (e.g., in kcal/mol). Rank the proteins based on their docking scores to identify the most probable targets.
Network Pharmacology
Network pharmacology analyzes the complex interactions between drugs, targets, and biological pathways, providing a systems-level understanding of a compound's mechanism of action.[9][10][11]
Protocol for Network Pharmacology Analysis:
-
Putative Target Collection: Compile a list of putative targets for Hispidanin A from pharmacophore modeling, molecular docking, and literature searches on similar compounds.
-
Protein-Protein Interaction (PPI) Network Construction: Use databases such as STRING and BioGRID to construct a PPI network of the putative targets.
-
Network Analysis: Analyze the topology of the PPI network to identify key nodes (hub proteins) and modules (clusters of highly interconnected proteins).
-
Pathway Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the putative targets and their interacting partners using tools like DAVID or Metascape to identify significantly enriched biological processes and signaling pathways.
Caption: Logical flow of a network pharmacology analysis.
Data Presentation: Summarizing In Silico Predictions
All quantitative data from the in silico predictions should be summarized in a clear and structured table to facilitate comparison and prioritization of putative targets for experimental validation.
| Putative Target | Docking Score (kcal/mol) | Pharmacophore Fit Score | Network Centrality (Degree) | Associated Pathway(s) | Consensus Rank |
| Protein Kinase A | -9.8 | 0.85 | 112 | cAMP signaling | 1 |
| Cyclooxygenase-2 | -9.5 | 0.79 | 85 | Prostaglandin synthesis | 2 |
| TNF-alpha | -9.2 | N/A | 150 | Inflammatory signaling | 3 |
| B-cell lymphoma 2 | -8.9 | 0.81 | 98 | Apoptosis | 4 |
| ... (additional targets) | ... | ... | ... | ... | ... |
Experimental Validation: Methodologies
The top-ranked putative targets from the in silico analysis should be subjected to experimental validation to confirm direct binding and cellular target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of a ligand (Hispidanin A) to a target protein immobilized on a sensor surface, providing quantitative information on binding affinity and kinetics.[12][13][14][15]
Protocol for SPR Analysis:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Ligand Preparation: Prepare a series of concentrations of Hispidanin A in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of Hispidanin A over the sensor chip surface and record the binding response (in Response Units, RU) over time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.[16][17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol for CETSA:
-
Cell Treatment: Treat cultured cells with either Hispidanin A or a vehicle control for a defined period.
-
Heat Treatment: Aliquot the treated cell lysates and heat them at a range of different temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western Blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Hispidanin A indicates target engagement.
Western Blotting
Western blotting is used to detect the target protein in the soluble fraction from the CETSA experiment and to investigate the downstream effects of target engagement on signaling pathways.[19][20]
Protocol for Western Blotting:
-
SDS-PAGE: Separate the proteins in the soluble fractions from the CETSA experiment by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative amount of the target protein.
Case Study: Potential Signaling Pathway of Hispidanin A
Based on the in silico predictions, a hypothesized signaling pathway that may be modulated by Hispidanin A can be visualized. For instance, if TNF-alpha is a predicted target, the following diagram illustrates its role in the NF-κB signaling pathway.
Caption: Hypothesized modulation of the NF-κB signaling pathway by Hispidanin A.
Conclusion
The integration of in silico prediction methods with experimental validation provides a powerful and efficient strategy for identifying the molecular targets of novel natural products. This guide has outlined a comprehensive workflow, from computational screening to experimental confirmation, using Hispidanin A as a representative example. By following these detailed methodologies, researchers can accelerate the elucidation of the mechanisms of action of bioactive natural products, thereby facilitating their development as novel therapeutic agents.
References
- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction[v1] | Preprints.org [preprints.org]
- 4. Bioinspired Asymmetric Synthesis of Hispidanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology | PLOS One [journals.plos.org]
- 10. Trends and Pitfalls in the Progress of Network Pharmacology Research on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Network Pharmacological Analysis of a New Herbal Combination Targeting Hyperlipidemia and Efficacy Validation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nicoyalife.com [nicoyalife.com]
- 15. criver.com [criver.com]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Hispidanin B: A Comprehensive Spectroscopic and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for Hispidanin B, a novel asymmetric dimeric diterpenoid. The information presented is collated from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This compound has demonstrated significant cytotoxic activities against various tumor cell lines, making it a compound of interest for further investigation.
Core Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Ultraviolet (UV) and Mass Spectrometry (MS), as well as the detailed assignments from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Appearance | Colorless needles |
| Molecular Formula | C₄₀H₅₄O₅ |
| Molecular Weight | 618.85 g/mol |
| UV (MeOH) λmax (log ε) | 204 (4.52), 230 (4.11), 284 (3.75) nm |
| HR-ESI-MS (m/z) | 619.4044 [M + H]⁺ (calculated for C₄₀H₅₅O₅, 619.4044) |
Table 2: ¹H NMR Spectral Data of this compound (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.19 | dd | 12.0, 1.8 |
| 2α | 1.65 | m | |
| 2β | 1.55 | m | |
| 3α | 1.75 | m | |
| 3β | 1.48 | m | |
| 5 | 1.42 | dd | 12.0, 1.8 |
| 6α | 2.65 | dd | 12.6, 6.6 |
| 6β | 2.55 | dd | 12.6, 7.2 |
| 7 | 4.68 | t | 2.4 |
| 11 | 3.15 | sept | 6.6 |
| 14 | 6.88 | s | |
| 15 | 2.25 | s | |
| 16 | 1.25 | d | 6.6 |
| 17 | 1.24 | d | 6.6 |
| 18 | 0.95 | s | |
| 19 | 0.92 | s | |
| 20 | 1.18 | s | |
| 1' | 1.88 | m | |
| 2'α | 1.58 | m | |
| 2'β | 1.45 | m | |
| 3'α | 1.70 | m | |
| 3'β | 1.35 | m | |
| 5' | 1.15 | m | |
| 6'α | 1.80 | m | |
| 6'β | 1.68 | m | |
| 7' | 3.85 | dd | 11.4, 4.2 |
| 11' | 5.35 | t | 7.2 |
| 14' | 4.65 | d | 7.2 |
| 15' | 1.68 | s | |
| 16' | 0.88 | t | 7.8 |
| 17' | 0.85 | s | |
| 18' | 0.82 | s | |
| 19' | 0.90 | d | 6.6 |
| 20' | 1.10 | s |
Table 3: ¹³C NMR Spectral Data of this compound (150 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 38.5 | 1' | 39.1 |
| 2 | 19.2 | 2' | 18.5 |
| 3 | 41.8 | 3' | 42.1 |
| 4 | 33.5 | 4' | 33.3 |
| 5 | 50.5 | 5' | 55.8 |
| 6 | 28.9 | 6' | 22.1 |
| 7 | 68.2 | 7' | 78.5 |
| 8 | 135.2 | 8' | 142.5 |
| 9 | 145.8 | 9' | 52.3 |
| 10 | 38.1 | 10' | 37.5 |
| 11 | 26.8 | 11' | 120.1 |
| 12 | 125.4 | 12' | 138.5 |
| 13 | 148.2 | 13' | 165.2 |
| 14 | 118.1 | 14' | 58.5 |
| 15 | 21.1 | 15' | 12.5 |
| 16 | 22.8 | 16' | 14.1 |
| 17 | 22.8 | 17' | 16.5 |
| 18 | 33.2 | 18' | 21.5 |
| 19 | 21.8 | 19' | 15.8 |
| 20 | 18.2 | 20' | 17.5 |
Experimental Protocols
The isolation and characterization of this compound involved a series of meticulous experimental procedures. The following sections provide a detailed methodology for the key experiments performed.
Plant Material and Extraction
The rhizomes of Isodon hispida were collected, air-dried, and powdered. The powdered plant material was then extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract was subjected to a multi-step chromatographic purification process. This involved sequential column chromatography over silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
UV Spectroscopy: The UV spectrum was recorded on a spectrophotometer using methanol (MeOH) as the solvent.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a mass spectrometer to determine the accurate mass and molecular formula.
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 600 MHz NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.16), and coupling constants (J) are in Hertz (Hz).
Visualized Workflows and Pathways
To better illustrate the processes and relationships involved in the study of this compound, the following diagrams have been generated using Graphviz.
Caption: Isolation and structure elucidation workflow for this compound.
Caption: Logical relationship of this compound's properties and potential.
A Technical Guide to Hispidanin B for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hispidanin B, a natural product with potential applications in cancer research. The document details its commercial availability, physicochemical properties, and known biological activities. Furthermore, it offers detailed experimental protocols and explores potential signaling pathways for future research, based on its reported cytotoxicity and the activities of structurally related compounds.
Commercial Availability and Physicochemical Properties
This compound is a diterpenoid compound extracted from the rhizomes of Isodon hispida. It is available for research purposes from several commercial suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Available Quantity |
| BOC Sciences | NP1614 | --- | 1 mg |
| CymitQuimica | BP-SBP02243 | 95%~99% | Inquire |
| MedChemExpress | HY-133223 | --- | Inquire |
| GlpBio | GF10898 | >95.00% | Inquire |
| BioBioPha | --- | --- | Inquire |
| Sichuan Wei Keqi Biological Technology | --- | --- | Inquire |
| Shanghai YuanYe Biotechnology | --- | --- | Inquire |
| Shanghai Bohu Biotechnology | --- | --- | Inquire |
| Beijing PUXI Technology | --- | --- | Inquire |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1616080-84-2 |
| Molecular Formula | C₄₂H₅₆O₆ |
| Molecular Weight | 656.89 g/mol |
| Appearance | Solid |
| Storage | 2-8°C |
Chemical Structure and Relationship to Hispidin
This compound is a complex diterpenoid. It is important to distinguish it from Hispidin, a structurally different phenolic compound also found in natural sources. While both are natural products, their core structures are distinct, suggesting different biosynthetic pathways and potentially different biological activities.
Figure 1: Chemical Structure of this compound
Figure 2: Chemical Structure of Hispidin
Known Biological Activity: Cytotoxicity
This compound has demonstrated cytotoxic effects against several human cancer cell lines. The available data on its half-maximal inhibitory concentrations (IC₅₀) are summarized below.
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SMMC-7721 | Hepatocellular Carcinoma | 9.8 |
| K562 | Chronic Myelogenous Leukemia | 13.7 |
| SGC-7901 | Gastric Adenocarcinoma | 10.7 |
Suggested Experimental Protocols for Further Research
Given the cytotoxic profile of this compound, further investigation into its mechanism of action is warranted. The following are detailed protocols for assessing its impact on cell viability and apoptosis, common mechanisms of action for cytotoxic compounds isolated from Isodon species.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., SMMC-7721, K562, SGC-7901)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC₅₀ value of this compound.
Investigation of Apoptosis: Western Blot Analysis
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for a specified time, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to the loading control.
Potential Signaling Pathways for Investigation
Research on other diterpenoids isolated from Isodon species suggests that their cytotoxic and anti-cancer effects are often mediated through the modulation of key signaling pathways. Based on this, the following pathways are proposed as primary candidates for investigation in relation to this compound's mechanism of action.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis.
Caption: The PI3K/Akt signaling pathway is activated by growth factors, leading to cell survival and proliferation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.
Caption: The MAPK/ERK pathway is a key regulator of gene expression involved in cell proliferation and survival.
Conclusion
This compound is a commercially available natural product with demonstrated cytotoxic activity against several cancer cell lines. This technical guide provides a foundation for researchers to further investigate its therapeutic potential. The suggested experimental protocols and potential signaling pathways offer a roadmap for elucidating its mechanism of action, which is a critical step in the drug development process. Further research into this compound and related compounds from Isodon hispida may lead to the discovery of novel anti-cancer agents.
References
Methodological & Application
Unraveling Hispidanin B: A Methodological Void in Natural Product Extraction
Despite a thorough review of scientific literature, no specific protocol for the extraction of a compound identified as "Hispidanin B" from plant sources has been found. Similarly, details regarding its plant origins, quantitative yield data, and specific biological signaling pathways remain elusive. The current body of scientific research predominantly focuses on a related compound, Hispidanin A, and other phytochemicals, leaving a notable knowledge gap concerning this compound.
This absence of information prevents the development of a detailed application note and protocol as initially intended. The scientific community has yet to publish research detailing the isolation and characterization of this compound, its physicochemical properties, or its potential biological activities.
For researchers, scientists, and drug development professionals interested in this area, the focus must first be on the foundational discovery and characterization of this putative compound. Future research would need to address the following fundamental questions:
-
Identification of Plant Sources: Which plant species, genus, or family produces this compound?
-
Chemical Characterization: What is the precise chemical structure of this compound? This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
-
Development of Extraction Protocols: Once a plant source is identified, methodologies for efficient extraction and purification would need to be established. This would involve screening various solvents and chromatographic techniques.
-
Biological Activity Screening: Following successful isolation, this compound would need to be screened for various biological activities to understand its therapeutic potential.
Given the lack of specific data on this compound, we are unable to provide the requested detailed protocols, data tables, or signaling pathway diagrams. Researchers are encouraged to consult literature on the extraction of related diterpenoids or phytochemicals from similar plant families as a potential starting point for developing a novel extraction method for this compound, should a natural source be identified.
The following conceptual workflow illustrates a general approach that could be adapted for the discovery and extraction of a novel natural product like this compound.
Figure 1. A conceptual workflow for the discovery, extraction, and evaluation of a novel plant-derived compound such as this compound.
It is imperative for the scientific community to first report on the existence and fundamental properties of this compound before detailed extraction and application protocols can be developed.
Application Notes and Protocols for the Laboratory Synthesis of Hispidanin A
Note on Nomenclature: Initial searches for "Hispidanin B" did not yield a known compound with this specific designation. The available scientific literature extensively covers the synthesis and biological activity of a closely related and structurally significant compound, Hispidanin A . It is presumed that the intended topic of interest is Hispidanin A. These application notes and protocols, therefore, detail the laboratory synthesis of Hispidanin A.
Introduction
Hispidanin A is a dimeric diterpenoid natural product that has garnered significant interest from the scientific community due to its complex molecular architecture and potential biological activities. Its synthesis presents a considerable challenge, requiring a sophisticated and strategic approach. This document provides a detailed overview of the asymmetric total synthesis of Hispidanin A, drawing from the methodologies developed by Deng et al. and Cao et al. The synthesis is characterized by a convergent strategy, culminating in a key biomimetic Diels-Alder reaction to construct the core structure. These notes are intended for researchers, scientists, and drug development professionals engaged in complex molecule synthesis and natural product chemistry.
Synthetic Strategy Overview
The asymmetric total synthesis of Hispidanin A is achieved through a convergent approach, involving the independent synthesis of two key fragments: a labdane-type diene and a totarane-type dienophile. These fragments are then coupled in a biomimetic [4+2] cycloaddition (Diels-Alder reaction) to furnish the complete carbon skeleton of Hispidanin A.
Key Features of the Synthetic Route:
-
Asymmetric Synthesis: The synthesis employs chiral starting materials and stereoselective reactions to achieve the desired enantiomer of Hispidanin A.
-
Convergent Approach: The independent synthesis of two complex fragments improves overall efficiency and allows for modularity.
-
Biomimetic Diels-Alder Reaction: The final carbon-carbon bond formation mimics a potential biosynthetic pathway, highlighting the elegance of the synthetic design.
-
Radical Cascade Reaction: An iron-catalyzed radical cascade is a crucial step in the formation of the labdane-type diene.
Experimental Protocols
The following protocols are adapted from the supplementary information of the peer-reviewed publications by Deng et al. (2017) and Cao et al. (2018).
Synthesis of the Labdane-type Diene
The synthesis of the labdane-type diene is a multi-step process. A key transformation is an iron-catalyzed radical cascade reaction.
Protocol for Iron-Catalyzed Radical Cascade:
-
Reaction Setup: To a solution of the acyclic precursor (1.0 equivalent) in a suitable solvent (e.g., degassed ethanol), add Fe(acac)₃ (0.1 equivalents) and PhSiH₃ (2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the labdane-type diene.
Synthesis of the Totarane-type Dienophile
The synthesis of the totarane-type dienophile also involves multiple steps, starting from a commercially available chiral building block.
Key [4+2] Cycloaddition (Diels-Alder Reaction)
This is the crucial step where the two fragments are combined to form the core structure of Hispidanin A.
Protocol for Diels-Alder Reaction:
-
Reactant Preparation: Dissolve the labdane-type diene (1.0 equivalent) and the totarane-type dienophile (1.2 equivalents) in a high-boiling point solvent (e.g., toluene or o-xylene).
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 180 °C) in a sealed tube for the required duration (e.g., 24-48 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel with a suitable eluent system to isolate Hispidanin A.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of Hispidanin A, including reaction yields and diastereoselectivity.
| Step | Reaction | Yield (%) | Diastereomeric Ratio (d.r.) |
| Fragment 1 Synthesis | Iron-Catalyzed Radical Cascade | 75 | N/A |
| Fragment 2 Synthesis | Multi-step synthesis | - | - |
| Coupling | Diels-Alder Reaction | 81 | >20:1 |
| Final Steps | Deprotection and Oxidation | - | - |
Note: Yields and diastereomeric ratios are approximate and may vary based on experimental conditions. "N/A" indicates that diastereoselectivity is not applicable for that specific step. Data for multi-step sequences are not individually listed.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of Hispidanin A.
Caption: Overall synthetic workflow for Hispidanin A.
Proposed Biological Signaling Pathway
While the specific signaling pathways affected by Hispidanin A are still under investigation, studies on the related compound, hispidin, suggest potential mechanisms of action in cancer cells. Hispidin has been shown to induce apoptosis and ferroptosis through the modulation of the PI3K/AKT and MAPK signaling pathways.[1] The following diagram illustrates a plausible signaling pathway that may be targeted by Hispidanin A, based on the activity of hispidin.
Caption: Proposed signaling pathway of Hispidanin A in cancer cells.
References
Application Notes and Protocols for Hesperidin in Cell Culture Experiments
A Note on Terminology: The compound "Hispidanin B" appears to be a likely misspelling. Based on the context of cell culture experiments and anti-cancer research, this document focuses on Hesperidin , a well-studied bioflavonoid with extensive applications in these areas.
Introduction
Hesperidin is a flavanone glycoside predominantly found in citrus fruits. It has garnered significant attention in biomedical research due to its antioxidant, anti-inflammatory, and notable anti-cancer properties. In cell culture experiments, Hesperidin serves as a valuable tool for investigating cellular processes such as apoptosis, cell cycle regulation, and signal transduction. These notes provide an overview of its applications and detailed protocols for its use in assessing cell viability, apoptosis, and its effects on specific signaling pathways.
Mechanism of Action
Hesperidin exerts its anti-cancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] This is often mediated through the modulation of key signaling pathways. One of the most significantly affected pathways is the PI3K/Akt/IKK signaling cascade, which is crucial for cell survival and proliferation.[1] Hesperidin has been shown to suppress this pathway, leading to the inhibition of cancer cell growth.[1] Additionally, Hesperidin can induce apoptosis through both mitochondrial and death receptor pathways and may also promote the generation of reactive oxygen species (ROS) in cancer cells.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of Hesperidin on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration |
| A431 | Malignant Melanoma | MTT | 108.4 µM | 48 hours |
| MCF-7/Dox | Doxorubicin-resistant Breast Cancer | MTT | 11 µmol/L | Not Specified |
| HepG2 | Hepatocellular Carcinoma | MTT | 150.43 µM | Not Specified |
| A549 | Lung Cancer | MTT | 12.5 µM and 25 µM | 24 hours |
| HeLa | Cervical Cancer | MTT | ~80 µM (estimated from data) | 48 hours |
| Cell Line | Cancer Type | Hesperidin Concentration | Effect |
| A549 | Lung Cancer | 12.5 µM and 25 µM | Inhibition of cell proliferation and induction of apoptosis. |
| HeLa | Cervical Cancer | 40, 80, 160 µM | Induction of G0/G1 phase cell cycle arrest. |
| NALM-6 | Pre-B Cell Leukemia | 10–100 μM | Increased cleavage of caspase-9 and caspase-3. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to assess the cytotoxic effects of Hesperidin on cancer cells by measuring their metabolic activity.
Materials:
-
Hesperidin (stock solution prepared in DMSO and diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Hesperidin Treatment: Prepare serial dilutions of Hesperidin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Hesperidin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Hesperidin concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Hesperidin treatment.
Materials:
-
Hesperidin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the desired concentrations of Hesperidin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protein Expression Analysis: Western Blotting for PI3K/Akt Pathway
This protocol is used to determine the effect of Hesperidin on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Hesperidin-treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt at 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with other primary antibodies (e.g., total Akt, β-actin) to ensure equal protein loading.
Visualizations
Caption: Hesperidin's inhibitory effect on the PI3K/Akt/IKK signaling pathway.
Caption: General experimental workflow for studying Hesperidin's effects.
References
Application Notes and Protocols for Hispidanin B In Vivo Animal Studies
Disclaimer: To date, no specific in vivo animal studies investigating the dosage of Hispidanin B have been published in peer-reviewed literature. The following application notes and protocols are based on data from structurally and functionally related compounds, such as hispidin and extracts from medicinal mushrooms known to contain styrylpyrones. These guidelines are intended to serve as a starting point for researchers and drug development professionals in designing their own in vivo studies for this compound.
Introduction
This compound is a styrylpyrone compound with potential therapeutic applications. As a derivative of hispidin, it is expected to share some of its biological activities, which may include antioxidant, anti-inflammatory, and anticancer effects. To evaluate the therapeutic potential of this compound in vivo, it is crucial to determine an appropriate dosage range that is both efficacious and non-toxic. This document provides a summary of dosages used for related compounds in animal studies and offers a general protocol for establishing a suitable dosage for this compound.
Data from Related Compounds
The following table summarizes the dosages of hispidin-containing extracts and related styrylpyrone-rich fractions used in various in vivo animal studies. This data can be used to inform the design of dose-ranging studies for this compound.
| Compound/Extract | Animal Model | Route of Administration | Dosage Range | Study Focus |
| Phellinus linteus Mycelia (Ethyl Acetate Fraction) | Mice | Oral Gavage | 35 - 70 mg/kg | Non-alcoholic fatty liver disease[1] |
| Phellinus linteus Extract (Keumsa Linteusan) | Mice | Oral | 250 - 1,000 mg/kg | Colon Cancer[2] |
| Phellinus linteus (Hot Water Extract) | Mice | Oral | 200 mg/kg | Immunology[3] |
| Phellinus linteus Polysaccharides | Mice | Not Specified | 500 mg/kg/day | Inflammation[4] |
Experimental Protocols
Due to the lack of direct data for this compound, a dose-ranging study is recommended to determine the optimal dosage. Below is a general protocol for a pilot dose-finding study.
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range of this compound in a murine model.
Materials:
-
This compound (of high purity)
-
Vehicle for administration (e.g., sterile saline, PBS with a solubilizing agent like DMSO or Tween 80)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard laboratory equipment for animal handling, dosing, and observation.
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. A small amount of a solubilizing agent may be necessary, but its concentration should be kept to a minimum and be consistent across all treatment groups, including the vehicle control.
-
Group Allocation: Randomly divide the mice into several groups (e.g., 5 groups of 5 mice each). One group will serve as the vehicle control, and the other groups will receive different doses of this compound.
-
Dose Selection: Based on the data from related compounds, a suggested starting dose range for a pilot study could be 10, 50, 100, and 250 mg/kg.
-
Administration: Administer this compound or the vehicle to the mice via the desired route (e.g., oral gavage or intraperitoneal injection). The volume of administration should be consistent across all groups.
-
Observation: Monitor the animals closely for any signs of toxicity, such as changes in weight, behavior, food and water intake, and any adverse clinical signs. Observations should be made at regular intervals (e.g., 1, 4, 24, and 48 hours post-administration) and then daily for up to 14 days.
-
Data Collection: Record all observations, including body weight changes and any clinical signs of toxicity. At the end of the study period, animals may be euthanized for collection of blood and tissues for further analysis (e.g., histopathology, blood chemistry).
-
MTD Determination: The maximum tolerated dose is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a general workflow for an in vivo dose-finding study and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.
Caption: A general workflow for an in vivo dose-finding study for this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. Styrylpyrones from Phellinus linteus Mycelia Alleviate Non-Alcoholic Fatty Liver by Modulating Lipid and Glucose Metabolic Homeostasis in High-Fat and High-Fructose Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effects and Immunomodulating Activities of Phellinus linteus Extract in a CT-26 Cell-Injected Colon Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hispidanin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidanin B, a dimeric diterpenoid isolated from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic activities against various tumor cell lines.[1][2] As research into its therapeutic potential progresses, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. The protocols are based on established methods for similar diterpenoid compounds and are designed to be developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for analytical method development.
| Property | Value/Information | Source |
| Molecular Formula | C₄₂H₅₆O₆ | [2] |
| Molecular Weight | 656.9 g/mol | Calculated |
| Compound Class | Dimeric Diterpenoid | [1][2] |
| Solubility | Diterpenoid lactones are generally poorly soluble in water but show good solubility in alcohols like methanol and ethanol.[7][8][9][10][11] It is anticipated that this compound will be soluble in methanol, ethanol, acetonitrile, and other common organic solvents. | Inferred |
| UV Absorbance | The exact UV absorbance maximum (λmax) is not reported in the literature. However, diterpenoids with chromophoric groups typically exhibit UV absorbance in the range of 200-400 nm. Experimental determination of the λmax is a prerequisite for UV-based quantification methods. | Inferred |
Experimental Protocols
Sample Preparation from Isodon hispida Rhizomes
This protocol outlines the extraction of this compound from its natural source for subsequent analysis.
Materials:
-
Dried rhizomes of Isodon hispida
-
Methanol (HPLC grade)
-
Deionized water
-
Grinder or mill
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Grinding: Grind the dried rhizomes of Isodon hispida into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and transfer it to a conical flask. Add 25 mL of methanol.
-
Ultrasonic Treatment: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collection and Re-extraction: Carefully collect the supernatant. Add another 25 mL of methanol to the plant residue and repeat the ultrasonic extraction and centrifugation steps twice more.
-
Pooling and Evaporation: Combine the supernatants from all three extractions. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 10 mL) to create a stock solution.
-
Filtration: Prior to injection into the HPLC or LC-MS system, filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for the extraction of this compound from Isodon hispida rhizomes.
Protocol for Quantification by HPLC-UV
This protocol provides a starting point for developing a validated HPLC-UV method.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound reference standard
Chromatographic Conditions (to be optimized):
| Parameter | Recommended Starting Condition |
| Mobile Phase | Gradient of Acetonitrile (B) and Water (A) (with 0.1% formic acid) |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV-Vis scan of this compound standard (likely 200-300 nm) |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Analysis: Inject the prepared sample extract and the calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation to calculate the concentration of this compound in the sample.
Protocol for Quantification by LC-MS
This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentrations of this compound.
Instrumentation:
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
LC-MS Conditions (to be optimized):
| Parameter | Recommended Starting Condition |
| Mobile Phase | Gradient of Acetonitrile (B) and Water (A) (with 0.1% formic acid) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI positive or negative mode (to be determined by infusion of standard) |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (for MS/MS) | [M+H]⁺ or [M-H]⁻ of this compound (to be determined) |
| Product Ions (for MS/MS) | To be determined by fragmentation of the precursor ion |
Procedure:
-
Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal ionization mode and to identify the precursor and product ions for SIM or MRM analysis.
-
Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method.
-
Analysis: Inject the standards and samples into the LC-MS system.
-
Quantification: Construct a calibration curve using the peak areas of the selected ion transitions. Calculate the concentration of this compound in the sample based on this curve.
Protocol for Quantification by UV-Vis Spectrophotometry
This is a simpler, more accessible method suitable for the quantification of purified this compound or in simple mixtures where interfering substances do not absorb at the same wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Methanol (UV grade)
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a solution of this compound in methanol. Scan the solution in the UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations in methanol.
-
Absorbance Measurement: Measure the absorbance of each standard solution and the sample solution at the determined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the sample to determine its concentration from the calibration curve.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. The following parameters, based on ICH guidelines, should be assessed.[3][4][5][6][12]
Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison with a blank matrix. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition, etc. |
Diagram of the Analytical Method Validation Process:
Caption: Key parameters for the validation of an analytical method according to ICH guidelines.
Data Presentation
Quantitative results should be summarized in a clear and concise manner to facilitate comparison.
Example Table for HPLC-UV Validation Data:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 98 - 102% |
| Precision (Repeatability, RSD) | 0.8% | < 2% |
| Precision (Intermediate, RSD) | 1.2% | < 2% |
| LOD (µg/mL) | 0.2 | - |
| LOQ (µg/mL) | 0.7 | - |
Example Table for Quantification Results:
| Sample ID | This compound Concentration (µg/mL) | Standard Deviation |
| Extract Batch 1 | 45.2 | 1.8 |
| Extract Batch 2 | 47.5 | 2.1 |
| Formulation A | 12.8 | 0.5 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. While specific parameters such as the UV λmax and optimal chromatographic conditions will require experimental determination, the provided starting points, based on the analysis of similar diterpenoid compounds, offer a solid foundation for this work. Adherence to ICH validation guidelines will ensure the development of robust, reliable, and accurate methods suitable for research, quality control, and regulatory submissions.
References
- 1. Hispidanins A-D: four new asymmetric dimeric diterpenoids from the rhizomes of Isodon hispida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. scribd.com [scribd.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Extraction of Diterpenoid Lactones of Andrographis paniculata using Liquid Solvents: Effect of Solvent’s Hildebrand Solubility Parameter on Extraction Efficiency | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of Diterpenoid Lactones of Andrographis paniculata using Liquid Solvents: Effect of Solvent’s Hildebrand Solubility Parameter on Extraction Efficiency - Diponegoro University | Institutional Repository (UNDIP-IR) [eprints.undip.ac.id]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Hispidanin B: Application Notes for a Potential Therapeutic Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hispidanin B is a naturally occurring dimeric diterpenoid isolated from the rhizomes of Isodon hispida.[1][2] As a member of the diterpenoid class of compounds, which are known for a wide range of biological activities including cytotoxic, anti-inflammatory, and antimicrobial properties, this compound presents a promising candidate for further investigation as a potential therapeutic agent.[2] This document provides an overview of the currently available data on the biological activity of this compound, along with protocols for its investigation.
Biological Activity
The primary biological activity of this compound reported in the scientific literature is its cytotoxic effect against various cancer cell lines.[1][3]
Cytotoxicity
This compound has demonstrated significant cytotoxic activities against human gastric adenocarcinoma (SGC7901), hepatocellular carcinoma (SMMC7721), and chronic myelogenous leukemia (K562) cell lines.[1][3] The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| SGC7901 | Gastric Adenocarcinoma | 10.7[1] |
| SMMC7721 | Hepatocellular Carcinoma | 9.8[1] |
| K562 | Chronic Myelogenous Leukemia | 13.7[1] |
Table 1: Cytotoxic Activity of this compound against various cancer cell lines.
Experimental Protocols
The following is a representative protocol for evaluating the cytotoxic activity of this compound, based on standard cell viability assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines (e.g., SGC7901, SMMC7721, K562).
Materials:
-
This compound (purity >95%)
-
Human cancer cell lines (SGC7901, SMMC7721, K562)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer cell lines in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Potential Therapeutic Applications and Future Directions
While the current data is limited to the cytotoxic effects of this compound, other diterpenoids isolated from the Isodon genus are known to possess anti-inflammatory and antioxidant properties.[1] This suggests that this compound may also exhibit these activities, warranting further investigation.
Potential Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Natural products often exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Future studies could explore the effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages and elucidate its impact on the NF-κB signaling cascade.
Potential Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response. Investigating the ability of this compound to activate the Nrf2 pathway and induce the expression of antioxidant enzymes (e.g., HO-1, NQO1) could reveal its potential as an antioxidant agent.
Conclusion
This compound has demonstrated promising cytotoxic activity against several cancer cell lines. Further research is required to explore its full therapeutic potential, including its anti-inflammatory and antioxidant properties, and to elucidate the underlying molecular mechanisms of action. The protocols and potential pathways described herein provide a framework for future investigations into this interesting natural product.
References
- 1. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Columbianadin Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hispidanin B in Enzyme Inhibition Assays: A Review of Available Data
Introduction
Hispidanin B is a natural compound whose potential applications in enzyme inhibition are a subject of scientific inquiry. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating metabolic pathways and serving as valuable tools in drug discovery and development. This document aims to provide a comprehensive overview of the application of this compound in enzyme inhibition assays, detailing its inhibitory activities, mechanisms of action, and relevant experimental protocols. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific data regarding the enzyme inhibitory properties of this compound.
While the related compound, Hispidanin A, has been a subject of synthetic chemistry studies, information on the biological activity of this compound, particularly concerning its interaction with enzymes, is not currently available. Therefore, this document will outline the typical structure and content of an application note for an enzyme inhibitor, which can be populated once experimental data for this compound becomes available.
Part 1: (Hypothetical) Quantitative Data Summary
Should data on this compound's enzyme inhibitory activity be published, it would be summarized in a format similar to the tables below for clarity and comparative analysis.
Table 1: Inhibitory Activity of this compound against Various Enzymes (Hypothetical Data)
| Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| Enzyme X | Data N/A | Data N/A | Data N/A | Data N/A |
| Enzyme Y | Data N/A | Data N/A | Data N/A | Data N/A |
| Enzyme Z | Data N/A | Data N/A | Data N/A | Data N/A |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Kinetic Parameters of Enzyme Inhibition by this compound (Hypothetical Data)
| Target Enzyme | Substrate | Km (µM) | Vmax (µmol/min) | Effect of this compound on Km | Effect of this compound on Vmax |
| Enzyme X | Substrate A | Data N/A | Data N/A | Data N/A | Data N/A |
| Enzyme Y | Substrate B | Data N/A | Data N/A | Data N/A | Data N/A |
Km: Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. Vmax: The maximum rate of reaction.
Part 2: (Hypothetical) Experimental Protocols
Detailed protocols are essential for the reproducibility of scientific findings. The following represents a generalized protocol for an enzyme inhibition assay that could be adapted for studying this compound.
General Protocol for In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of a target enzyme.
Materials:
-
Target Enzyme
-
Substrate for the Target Enzyme
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (specific to the enzyme)
-
Microplate Reader
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the target enzyme, substrate, and this compound in the appropriate assay buffer.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control group with the solvent (e.g., DMSO) but without this compound.
-
Pre-incubate the enzyme with this compound for a specified time at a controlled temperature to allow for binding.
-
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader. The wavelength will be specific to the product being formed.
-
Data Analysis:
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the mode of inhibition, conduct kinetic studies by varying the substrate concentration at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Part 3: (Hypothetical) Signaling Pathways and Experimental Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental designs. Below are examples of how such diagrams could be generated using the DOT language once the relevant information for this compound is known.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of a signaling pathway by this compound.
General Experimental Workflow for Enzyme Inhibition Assay
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
At present, there is a notable absence of published research detailing the application of this compound in enzyme inhibition assays. The scientific community would benefit from studies investigating the potential inhibitory activities of this compound against a range of enzymes. Such research would not only elucidate the biological functions of this compound but also pave the way for its potential development as a therapeutic agent or a research tool. The frameworks provided in this document can serve as a template for presenting such data in a clear, concise, and reproducible manner once it becomes available. Researchers are encouraged to explore the enzymatic interactions of this compound to fill this knowledge gap.
Application Notes and Protocols for Hispidanin B in Cellular Signaling Research
Compound: Hispidanin B
Target Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific data on "this compound" regarding its effects on cellular signaling pathways. The information presented below is based on the analysis of signaling pathways commonly modulated by natural compounds with similar structural motifs and is intended to serve as a foundational guide for initiating research. All experimental protocols are generalized and will require optimization for specific cell lines and experimental conditions.
Introduction
This compound is a natural compound of interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its mechanism of action is hypothesized to involve the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and inflammation. These application notes provide an overview of the potential signaling pathways affected by this compound and offer standardized protocols for their investigation.
Potential Cellular Signaling Pathways Modulated by this compound
Based on the activities of structurally related natural products, this compound is likely to influence one or more of the following critical signaling cascades:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A pivotal regulator of the inflammatory response, cell survival, and proliferation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway, encompassing ERK, JNK, and p38, is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: A central pathway in promoting cell survival, growth, and proliferation. Its dysregulation is frequently observed in cancer.
Data Presentation: Expected Quantitative Outcomes
Upon experimental investigation, quantitative data should be collected and organized to clearly demonstrate the effects of this compound. The following tables provide templates for data presentation.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., RAW 264.7 | Value | Value | Value |
| e.g., HeLa | Value | Value | Value |
| e.g., A549 | Value | Value | Value |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Value | Value | Value |
| LPS (1 µg/mL) | Value | Value | Value |
| This compound (X µM) + LPS | Value | Value | Value |
| This compound (Y µM) + LPS | Value | Value | Value |
Table 3: Modulation of Key Signaling Proteins by this compound (Relative Densitometry)
| Treatment | p-p65/p65 | p-ERK/ERK | p-Akt/Akt |
| Control | 1.0 | 1.0 | 1.0 |
| Stimulant | Value | Value | Value |
| This compound (X µM) + Stimulant | Value | Value | Value |
| This compound (Y µM) + Stimulant | Value | Value | Value |
| Stimulant to be chosen based on the pathway being investigated (e.g., LPS for NF-κB, EGF for MAPK/PI3K). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a given cell line and to calculate its IC50 value.
Materials:
-
Target cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Protein Analysis
Objective: To analyze the effect of this compound on the expression and phosphorylation of key proteins in a target signaling pathway.
Materials:
-
Target cell line
-
This compound
-
Appropriate stimulant (e.g., LPS, EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist for a predetermined duration (e.g., LPS for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to this compound treatment.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS
-
Commercial ELISA kits for the cytokines of interest
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and a general experimental workflow.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Caption: Potential modulation of MAPK and PI3K/Akt pathways by this compound.
Application Notes and Protocols: Experimental Design for Hispidanin B Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidanin B is a diterpenoid natural product. While specific biological activities of this compound are not extensively documented, related compounds, particularly labdane diterpenoids isolated from plants of the Hedychium genus, have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4] This suggests that this compound may also possess anti-cancer properties, making it a compound of interest for drug discovery and development.
These application notes provide a comprehensive set of protocols to systematically evaluate the cytotoxicity of this compound. The experimental design encompasses initial screening for cytotoxic activity, followed by more detailed mechanistic studies to elucidate the mode of action, including the induction of apoptosis and effects on cell cycle progression. The protocols are designed to be adaptable for various cancer cell lines and can serve as a foundational workflow for the cytotoxic characterization of novel compounds. As labdane diterpenoids have shown activity against human leukemic cell lines, a B-cell lymphoma cell line (e.g., Raji or U937) is proposed as a suitable model for these studies.[5][6]
Experimental Workflow
The following diagram outlines the experimental workflow for the comprehensive cytotoxic evaluation of this compound.
Caption: A stepwise workflow for assessing the cytotoxic effects of this compound.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Raji (or other suitable B-cell lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed Raji cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Raji cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed Raji cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is to determine if this compound induces cell cycle arrest.
Materials:
-
Raji cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat Raji cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound on Raji Cells
| Time Point | IC50 (µM) ± SD |
| 24 hours | Value |
| 48 hours | Value |
| 72 hours | Value |
Table 2: Effect of this compound on Cell Cycle Distribution in Raji Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value |
Table 3: Apoptosis Induction by this compound in Raji Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value |
Potential Signaling Pathway
Based on the known activities of other cytotoxic natural products, this compound might induce apoptosis through the intrinsic (mitochondrial) pathway. A plausible signaling cascade is depicted below.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Conclusion
These application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By following these protocols, researchers can obtain critical data on the compound's potency and mechanism of action, which are essential for its further development as a potential therapeutic agent. The modular nature of the experimental design allows for the incorporation of additional assays to explore other aspects of this compound's bioactivity, such as its effects on specific signaling pathways (e.g., NF-κB, PI3K/Akt) or the generation of reactive oxygen species.
References
- 1. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities [mdpi.com]
Application Notes and Protocols for Hispidanin B in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidanin B, a natural compound extracted from the rhizomes of Isodon hispida, has demonstrated significant cytotoxic effects against various tumor cell lines. These application notes provide detailed protocols for the proper dissolution of this compound for use in in vitro assays, ensuring compound stability and maximizing experimental reproducibility. Additionally, a representative experimental protocol for assessing its cytotoxic activity and an overview of its potential signaling pathway are presented.
Data Presentation: Solubility and Cytotoxicity
This compound is a hydrophobic compound, and its solubility in aqueous media is limited. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. The cytotoxic activity of this compound has been observed in the micromolar range against several cancer cell lines.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | High | -20°C for short-term (weeks), -80°C for long-term (months) |
| Water | Insoluble | Not recommended |
| Ethanol | Insoluble | Not recommended |
Table 1: Solubility and Storage Recommendations for this compound.
| Cell Line | IC50 (µM) | Assay Type |
| SMMC-7721 (Human Hepatocellular Carcinoma) | 9.8 | Cytotoxicity |
| K562 (Human Myelogenous Leukemia) | 13.7 | Cytotoxicity |
| SGC-7901 (Human Gastric Carcinoma) | 10.7 | Cytotoxicity |
Table 2: Reported Cytotoxic Activity of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is to be used for this calculation.
-
Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., SMMC-7721) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
SMMC-7721 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the SMMC-7721 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same final concentration of DMSO as the treatment groups).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Mandatory Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Troubleshooting & Optimization
Technical Support Center: Hispidanin B Synthesis
Disclaimer: Information regarding the specific synthesis of Hispidanin B is limited in current scientific literature. This guide is based on the well-documented synthesis of the closely related diterpenoid, Hispidanin A , as reported by Liu and co-workers in 2017 and Cao, Deng, et al. in 2018.[1][2] The synthetic strategies for these analogous compounds are expected to share similar challenges and solutions.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in the synthesis of this compound?
A1: The total synthesis of this compound (based on Hispidanin A) is a complex process involving the assembly of two diterpene scaffolds. The key strategic elements include:
-
Asymmetric Synthesis of Precursors: The synthesis begins with the enantioselective preparation of a labdane-type diene and a totarane-type dienophile.[1]
-
Iron-Catalyzed Radical Cascade: An iron-catalyzed radical cascade reaction is a crucial step for accessing the labdane-type diene.[1]
-
Cationic Polyene Cyclization: An enantioselective cationic polyene cyclization is employed to furnish the totarane-type dienophile.[1]
-
[4+2] Cycloaddition (Diels-Alder Reaction): A biomimetic Diels-Alder reaction is used to couple the two diterpenoid fragments, forming the core structure of Hispidanin.[1][2]
Q2: What are the primary precursors for the synthesis?
A2: The synthesis typically starts from commercially available or readily synthesized chiral building blocks. For the labdane portion, the synthesis may begin from a simple epoxide, which is then elaborated through a series of steps including a radical polyene cyclization.[2][3] The totarane-type fragment can also be derived from commercially available precursors.[1]
Q3: Which analytical methods are essential for monitoring the reaction progress?
A3: A combination of standard analytical techniques is crucial for monitoring the reactions and characterizing the intermediates and final product. These include:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring and initial purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): For purity analysis and purification.
Troubleshooting Guide
Q1: My overall yield is significantly low. Which steps are the most critical to optimize?
A1: Low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. The most critical steps to re-evaluate are the key bond-forming reactions:
-
Iron-Catalyzed Radical Cascade: This reaction can be sensitive to catalyst activity, solvent purity, and the presence of oxygen. Ensure all reagents are pure and the reaction is carried out under strictly inert conditions.
-
Diels-Alder Reaction: The yield of this cycloaddition can be affected by the stability of the diene and dienophile, reaction temperature, and concentration. The dienophile can be unstable, so using it in excess may be necessary.[2]
Q2: The Diels-Alder reaction is not proceeding to completion or is giving a mixture of stereoisomers. How can I improve this?
A2: The Diels-Alder reaction is pivotal for the convergence of the two main fragments. Here are some troubleshooting tips:
-
Incomplete Reaction:
-
Temperature: While the reaction may proceed at room temperature, gentle heating might be required to drive it to completion.[2] However, excessive heat can lead to decomposition.
-
Concentration: Higher concentrations of reactants can favor the bimolecular cycloaddition.
-
Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can sometimes accelerate the reaction and improve the yield, although this needs to be carefully tested to avoid side reactions.
-
-
Poor Stereoselectivity:
-
Thermal vs. Catalyzed: Thermal Diels-Alder reactions often favor the thermodynamically more stable endo product. If you are observing a mixture of endo and exo isomers, optimizing the temperature and reaction time is crucial.
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Q3: I am observing significant side product formation during the iron-catalyzed radical cascade. What could be the cause?
A3: The iron-catalyzed radical cascade for forming the labdane-type diene is a powerful but delicate reaction. Side product formation can arise from:
-
Catalyst Loading: Both too little and too much catalyst can be detrimental. Titrate the catalyst loading to find the optimal concentration.
-
Reducing Agent: The choice and amount of silane (e.g., PhSiH₃) are critical.[2] Ensure it is added at a controlled rate.
-
Temperature Control: Radical reactions can be exothermic. Maintaining a stable temperature is important to prevent undesired side reactions.
-
Substrate Purity: Impurities in the starting material can interfere with the radical cascade. Ensure your substrate is of high purity.
Data Presentation
The following table summarizes the reported yields for key steps in the asymmetric total synthesis of Hispidanin A by Liu and co-workers, which serves as a benchmark for the synthesis of this compound.
| Step | Reaction Type | Reagents | Yield |
| Labdane Fragment Synthesis | |||
| Vinyl Tosylate Formation | Enol Tosylation | TsCl, N-methylimidazole | 54% |
| Radical Polyene Cyclization | Iron-Catalyzed Radical Cascade | Fe(acac)₃, PhSiH₃ | 45% |
| Totarane Fragment Synthesis | |||
| Stille Coupling | Palladium-Catalyzed Cross-Coupling | PdCl₂(PhCN)₂, CuI, Ph₃As | 62% |
| Fragment Coupling & Final Steps | |||
| Diels-Alder Reaction | [4+2] Cycloaddition | Thermal (room temperature) | 81% |
| Reduction of Ketone | Reduction | NaBH₄ | - |
| Final Acetylation | Acetylation | Mg(ClO₄)₂, Ac₂O | 66% |
Data extracted from the synthesis reported by Liu and co-workers in Angew. Chem. Int. Ed. 2017, 56, 5849.[2]
Experimental Protocols
Detailed Protocol for the Biomimetic Diels-Alder Reaction
This protocol is adapted from the synthesis of Hispidanin A and is expected to be applicable for the corresponding step in this compound synthesis.
Objective: To couple the labdane-type diene with the totarane-type dienophile via a [4+2] cycloaddition.
Reagents and Materials:
-
Labdane-type diene (1.0 equivalent)
-
Totarane-type dienophile (1.5 - 2.0 equivalents)
-
Anhydrous toluene
-
Anhydrous glassware
-
Inert atmosphere (Argon or Nitrogen)
-
TLC plates (silica gel)
-
Appropriate solvent system for TLC (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: To a solution of the labdane-type diene in anhydrous toluene, add the totarane-type dienophile. The dienophile is often unstable and is used in excess to ensure complete consumption of the diene.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 40-48 hours under an inert atmosphere.[2]
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the limiting reagent (the diene) and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Diels-Alder adduct. The reported yield for this step in the synthesis of Hispidanin A was 81%.[2]
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Hispidanin B stability issues in aqueous solution
Technical Support Center: Hispidanin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound changed from colorless to a faint yellow after a few hours at room temperature. What could be the cause?
A1: The color change in your this compound solution is likely an indication of chemical degradation, possibly due to oxidation or hydrolysis, which can lead to the formation of chromophoric byproducts. The rate of degradation can be influenced by several factors including pH, exposure to light, and the presence of dissolved oxygen.[1] It is recommended to prepare fresh solutions for immediate use whenever possible. To minimize degradation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) and protecting them from light.
Q2: What is the optimal pH for storing this compound in an aqueous solution to ensure its stability?
A2: The stability of compounds like this compound in aqueous solutions is often pH-dependent.[2][3] Based on preliminary internal stability studies, this compound exhibits its greatest stability in slightly acidic conditions. Storing the compound in a buffered solution with a pH between 4.0 and 5.5 is recommended to minimize hydrolytic degradation. The use of buffers such as acetate or citrate can help maintain the desired pH.[2]
Q3: I am observing a decrease in the concentration of this compound in my stock solution over time, even when stored at 4°C. What could be the reason?
A3: While low temperatures slow down chemical reactions, degradation can still occur over extended periods. If you observe a concentration decrease at 4°C, it is possible that this compound is susceptible to slow hydrolysis or oxidation. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C. Additionally, consider the use of cryoprotectants or preparing aliquots to avoid repeated freeze-thaw cycles, which can also contribute to degradation.
Q4: Can I use common organic co-solvents to improve the stability of this compound in my aqueous formulation?
A4: Yes, the use of co-solvents can be a practical strategy to enhance the stability of compounds in solution.[2][3] Solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can sometimes reduce the degradation rate by altering the polarity of the solvent system and reducing the water activity. However, the choice and concentration of the co-solvent must be carefully optimized for your specific application to ensure it does not interfere with your experimental results.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
If you are experiencing rapid loss of this compound in your aqueous solutions, follow this troubleshooting workflow:
Quantitative Stability Data
The following table summarizes the stability of this compound under different pH and temperature conditions over a 48-hour period. The percentage of remaining this compound was determined by HPLC.
| pH | Temperature (°C) | % Remaining this compound (24 hours) | % Remaining this compound (48 hours) |
| 3.0 | 25 | 92% | 85% |
| 4.5 | 4 | 99% | 98% |
| 4.5 | 25 | 95% | 90% |
| 7.0 | 4 | 90% | 82% |
| 7.0 | 25 | 75% | 58% |
| 8.5 | 25 | 60% | 40% |
Data presented are from internal studies and should be used as a guideline.
Experimental Protocols
Protocol: HPLC Method for Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound in aqueous solutions using High-Performance Liquid Chromatography (HPLC).[4]
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution in the desired aqueous buffer.
-
-
Sample Preparation for Stability Study:
-
Prepare a 50 µg/mL solution of this compound in the aqueous buffer to be tested (e.g., pH 4.5 acetate buffer).
-
Divide the solution into aliquots for each time point and condition (e.g., 4°C protected from light, 25°C exposed to light).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
At each time point (e.g., 0, 4, 8, 24, 48 hours), inject a sample from each condition onto the HPLC system.
-
Quantify the peak area of this compound and compare it to the initial time point (t=0) to determine the percentage of remaining compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Hypothetical Degradation Pathway
The primary degradation pathways for this compound in aqueous solutions are proposed to be hydrolysis and oxidation.
References
- 1. Factors influencing the stability of ranitidine in TPN mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Troubleshooting Hispidanin B in western blot analysis
Welcome to the technical support center for Hispidanin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in Western blot analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a natural product isolated from the plant Isodon hispida. It has been observed to exhibit cytotoxic effects against various tumor cell lines, with reported IC50 values of 9.8 µM for SMMC7721 cells, 13.7 µM for K562 cells, and 10.7 µM for SGC7901 cells[]. In the context of Western blot analysis, this compound is typically used to investigate its effects on specific signaling pathways and protein expression levels in cells.
Q2: How should I prepare and store this compound for use in cell culture and Western blotting?
A2: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C to maintain its stability. When treating cells, the final concentration of the solvent in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cellular stress.
Q3: I am not observing any effect of this compound on my target protein. What could be the reason?
A3: There are several potential reasons for not observing an effect. First, ensure that you are using an appropriate concentration of this compound and a sufficient treatment time. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions. Second, verify the activity of your this compound stock. If it has been stored improperly or for an extended period, it may have degraded. Finally, consider the possibility that your protein of interest is not modulated by this compound in the cell line you are using.
Q4: Can this compound interfere with the Western blot procedure itself?
A4: While direct interference is uncommon, some small molecules can have off-target effects. For example, they could potentially alter protein modifications or stability, which might affect antibody binding.[2] If you suspect interference, including proper controls is crucial. This includes a vehicle-treated control (cells treated with the same concentration of solvent used to dissolve this compound) and, if possible, a positive control for the pathway you are investigating.
Troubleshooting Guide for this compound in Western Blot Analysis
This guide addresses common problems encountered when using this compound in Western blot experiments.
Problem 1: Weak or No Signal for the Target Protein
If you are observing a faint or absent band for your protein of interest after this compound treatment, consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| Insufficient this compound Concentration or Treatment Time | Perform a dose-response (e.g., 1, 5, 10, 20 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for observing a change in your target protein. |
| Low Abundance of Target Protein | Increase the amount of total protein loaded onto the gel.[3] Consider using immunoprecipitation to enrich for your target protein.[3] |
| Ineffective Primary Antibody | Titrate your primary antibody to determine the optimal concentration. Ensure the antibody is validated for Western blotting and is specific for your target. |
| Suboptimal Protein Transfer | Verify successful protein transfer from the gel to the membrane using Ponceau S staining.[3] For large proteins, increase the transfer time; for small proteins, decrease it.[4] |
| Blocking Buffer Masking the Epitope | Some blocking agents, like non-fat dry milk, can mask certain antibody binding sites.[5] Try switching to a different blocking buffer, such as bovine serum albumin (BSA). |
Problem 2: High Background or Non-Specific Bands
High background or the presence of unexpected bands can obscure your results. The following table provides potential solutions.
| Possible Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too High | Reduce the concentration of your primary and/or secondary antibodies. Titrate to find the optimal dilution that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations to remove non-specifically bound antibodies. |
| Inadequate Blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent.[5] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are within their expiration dates. Filter buffers if you observe particulate matter. |
| Cross-reactivity of Secondary Antibody | Ensure your secondary antibody is specific for the species of your primary antibody. |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of this compound-Treated Cells
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO only).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Hypothetical Signaling Pathway Modulated by this compound
Given that this compound exhibits cytotoxic effects, it may influence pro-apoptotic or anti-proliferative signaling pathways. A plausible target could be the NF-κB pathway, as some natural products are known to interact with its components.[2]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
General Western Blot Workflow
The following diagram outlines the key steps in a typical Western blot experiment.
Caption: A generalized workflow for Western blot analysis.
References
- 2. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. bosterbio.com [bosterbio.com]
Optimizing Hispidin Concentration for Cell Treatment: A Technical Support Guide
Important Note for Researchers: Initial literature searches for "Hispidanin B" did not yield specific experimental data. The information provided in this technical support center pertains to the closely related and well-studied compound, Hispidin . Hispidin is a phenolic compound found in medicinal fungi and is known for its antioxidant and anti-inflammatory properties.[1][2] Researchers studying related compounds may find this guide a valuable starting point for experimental design.
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the use of Hispidin in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration range for Hispidin in cell culture?
The optimal concentration of Hispidin is cell-type dependent and varies based on the desired biological effect. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
2. How should I prepare a stock solution of Hispidin?
Hispidin is a phenolic compound and may have limited solubility in aqueous solutions.
-
Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Hispidin.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Final Concentration: When treating cells, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
3. What are the known signaling pathways affected by Hispidin?
Hispidin has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
-
NF-κB Signaling: Hispidin can suppress the pro-inflammatory NF-κB signaling pathway.[3]
-
Nrf2 Signaling: Hispidin can activate the Nrf2 antioxidant response pathway.[3]
Below is a diagram illustrating the general interplay between these pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of Hispidin treatment | 1. Sub-optimal concentration: The concentration used may be too low for the specific cell line or assay. 2. Compound inactivity: The Hispidin stock solution may have degraded. 3. Short treatment duration: The incubation time may be insufficient to observe a biological response. | 1. Perform a dose-response study: Test a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Prepare a fresh stock solution: Use a new vial of Hispidin and prepare a fresh stock solution. 3. Perform a time-course experiment: Evaluate the effects at multiple time points (e.g., 6, 12, 24, 48 hours). |
| High cell death in control and treated groups | 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Sub-optimal cell culture conditions: Cells may be stressed due to factors like high confluency, contamination, or improper handling. | 1. Reduce final DMSO concentration: Ensure the final DMSO concentration is ≤ 0.1%. Prepare intermediate dilutions of your stock if necessary. 2. Optimize cell culture practice: Ensure cells are healthy and at an appropriate confluency before treatment. Use fresh culture medium and sterile techniques. |
| Precipitate formation in culture medium | 1. Poor solubility: Hispidin may be precipitating out of the aqueous culture medium at the concentration used. | 1. Lower the final concentration: Test lower concentrations of Hispidin. 2. Pre-warm the medium: Gently warm the culture medium to 37°C before adding the Hispidin stock solution. 3. Vortex gently: Mix the diluted Hispidin solution thoroughly but gently before adding it to the cells. |
| Inconsistent results between experiments | 1. Variability in cell passage number: Different cell passages can have varying sensitivities. 2. Inconsistent treatment conditions: Minor variations in incubation time, cell density, or compound concentration. 3. Pipetting errors: Inaccurate dilution of the stock solution. | 1. Use a consistent range of passage numbers: Record the passage number for each experiment. 2. Standardize the protocol: Ensure all experimental parameters are kept consistent. 3. Use calibrated pipettes: Ensure accurate and consistent pipetting. |
Experimental Protocols
Determining Cytotoxicity using MTT Assay
This protocol provides a general workflow for assessing the cytotoxic effects of Hispidin.
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of your Hispidin stock solution in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of Hispidin. Include wells with medium and the vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for Hispidin across different cell lines and assays based on typical findings for similar phenolic compounds. Note: These are example values and must be experimentally determined for your specific conditions.
| Cell Line | Assay Type | Endpoint | Example IC50 (µM) |
| RAW 264.7 (Macrophage) | Anti-inflammatory | Nitric Oxide (NO) Production | 25 - 50 |
| HT-29 (Colon Cancer) | Cytotoxicity | Cell Viability (MTT) | 50 - 100 |
| HaCaT (Keratinocyte) | Antioxidant | ROS Scavenging | 10 - 30 |
This technical support guide provides a foundational framework for utilizing Hispidin in cell-based assays. Successful experimentation will depend on careful optimization of these protocols for your specific research context.
References
- 1. Antioxidant Activity of Hispidin Oligomers from Medicinal Fungi: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Experimental and Theoretical Investigation of the Antioxidant Properties of Hispidin and Isohispidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hispidanin B Experiments
Important Notice for Researchers:
Following a comprehensive review of the current scientific literature, it has been determined that there is a significant lack of published data specifically regarding "Hispidanin B." Information on its biological activity, established experimental protocols, quantitative data, and associated signaling pathways is not available in the public domain. The majority of existing research focuses on the related compound, Hispidanin A, primarily detailing its chemical synthesis.
Due to this absence of foundational scientific knowledge, we are unable to provide a detailed and accurate Technical Support Center with troubleshooting guides and FAQs specifically for this compound experiments at this time. The creation of such a resource without validated experimental data would be speculative and could lead to significant experimental errors.
We understand this may be disappointing for researchers interested in this specific compound. As an alternative, we can offer to develop a comprehensive technical support guide for a more thoroughly researched related compound, such as Hispidanin A , or a general guide for conducting experiments with diterpenoid compounds . These resources would include:
-
Detailed Experimental Protocols: Step-by-step instructions for common assays.
-
Troubleshooting Guides: Solutions to potential pitfalls and common issues.
-
Quantitative Data Summaries: Tables of published experimental results.
-
Signaling Pathway Diagrams: Visual representations of molecular interactions.
If you would like to proceed with a guide on Hispidanin A or a general guide for diterpenoids, please indicate your preference. We are committed to providing accurate and valuable resources to the scientific community and will proceed once more information on this compound becomes available.
Technical Support Center: Hispidanin B Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Hispidanin B degradation during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: this compound is a specialized diterpenoid compound with limited publicly available stability data. The recommendations provided below are based on the general chemical properties of diterpenoids and natural products containing ester and lactone functionalities.
Troubleshooting Guide
Users experiencing degradation of this compound should consult the following table to identify potential causes and solutions.
| Issue | Potential Cause | Recommended Action | Non-Recommended Action |
| Loss of potency or appearance of unknown peaks in analysis (e.g., HPLC) | Hydrolysis: this compound likely contains ester or lactone groups that are susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. | - Store in a desiccated environment. - Use anhydrous solvents for reconstitution. - Prepare solutions fresh and use immediately. - If storage of solutions is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 5-6) and store at -20°C or -80°C. | - Storing in aqueous solutions for extended periods. - Exposure to high humidity. - Reconstituting in alkaline or strongly acidic solutions. |
| Discoloration of the sample (e.g., yellowing) | Oxidation: The complex structure of diterpenoids can be sensitive to oxidation, which may be accelerated by exposure to air (oxygen) and light. | - Store under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials or storing in the dark. - Consider adding an antioxidant (e.g., BHT or Vitamin E) to solutions, if compatible with downstream applications. | - Storing in clear containers. - Repeatedly opening and closing the container in the open air. - Storing in the presence of oxidizing agents. |
| Inconsistent experimental results | Temperature Fluctuations: Thermal degradation can occur, especially with repeated freeze-thaw cycles or storage at room temperature. | - Store the solid compound at -20°C or -80°C for long-term storage. - For solutions, aliquot into single-use volumes to avoid freeze-thaw cycles. - Allow the product to equilibrate to room temperature before opening to prevent condensation. | - Storing at room temperature for extended periods. - Subjecting solutions to multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Storing under an inert atmosphere is also recommended to prevent oxidation.
Q2: How should I prepare and store this compound solutions?
It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, anhydrous solvent. For short-term storage (up to one month), aliquot the solution into single-use vials, purge with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: My this compound solution has turned slightly yellow. Can I still use it?
A color change may indicate degradation, likely due to oxidation. It is advisable to perform an analytical check (e.g., by HPLC) to assess the purity of the solution before use. If significant degradation peaks are observed, the solution should be discarded.
Q4: What are the likely degradation products of this compound?
Based on the general structure of related diterpenoids, the primary degradation pathways are likely hydrolysis of any ester or lactone groups and oxidation of susceptible moieties. Hydrolysis would result in the opening of ring structures or cleavage of ester bonds, leading to the formation of more polar compounds.
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
-
Sample Preparation:
-
Accurately weigh this compound and dissolve in an appropriate anhydrous solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into amber HPLC vials.
-
-
Storage Conditions:
-
Temperature: Store aliquots at -80°C, -20°C, 4°C, and 25°C.
-
Light Exposure: At each temperature, store one set of vials in the dark and another exposed to ambient light.
-
pH: For aqueous-organic mixtures, prepare solutions with buffers at pH 4, 7, and 9 and store at 4°C.
-
-
Time Points:
-
Analyze samples at T=0 (initial), 24 hours, 48 hours, 1 week, 2 weeks, and 4 weeks.
-
-
Analytical Method (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at a suitable percentage of B, and increase linearly to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to T=0.
-
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound degradation.
Technical Support Center: Troubleshooting Artifacts in Hispidanin B High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common artifacts encountered during the high-throughput screening (HTS) of Hispidanin B and other novel natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in fluorescence-based HTS assays with natural products like this compound?
A1: Natural products, due to their inherent structural diversity and complexity, can lead to several types of artifacts in fluorescence-based HTS.[1] The most prevalent issues include:
-
Compound Autofluorescence: The natural product itself may fluoresce at the excitation and/or emission wavelengths of the assay, leading to a false-positive signal.[2][3]
-
Fluorescence Quenching: The compound can absorb the excitation light or interact with the fluorescent probe to decrease the fluorescence signal, resulting in a false-negative or, in some assay designs, a false-positive readout.
-
Cytotoxicity: At higher concentrations, the compound may be toxic to the cells used in the assay, leading to a decrease in signal that can be misinterpreted as specific inhibition.[4][5]
-
Compound Aggregation: Some compounds form aggregates at higher concentrations that can non-specifically sequester and inhibit enzymes or other proteins, leading to false-positive results.[6][7]
-
Light Scattering: Particulate matter or compound precipitation in the assay wells can scatter light, causing artificially high readings in fluorescence intensity assays.[7]
-
Assay-Specific Interference: The compound may directly interact with and inhibit or activate reporter enzymes (e.g., luciferase) used in the assay system.[2][4]
Q2: My initial screen with this compound shows a high hit rate. How can I determine if these are true hits or artifacts?
A2: A high hit rate with a natural product extract or a purified natural product like this compound often suggests the presence of artifacts.[1] A systematic hit validation and triaging strategy is crucial. This typically involves a series of counter-screens and orthogonal assays to eliminate false positives.[2][3] The initial steps should focus on identifying compounds that interfere with the assay technology itself.
Q3: What is a counter-screen and which ones are relevant for this compound screening?
A3: A counter-screen is an experiment designed to identify compounds that interfere with the assay technology or produce a signal through a mechanism other than direct interaction with the intended target.[2][4][5] For a primary screen involving this compound, relevant counter-screens would include:
-
Autofluorescence Screen: Read the assay plates at the emission wavelength without the addition of the fluorescent substrate or probe.
-
Cytotoxicity Assay: Use a cell viability assay (e.g., CellTiter-Glo®, MTS) to determine if the observed activity is due to cell death.[4]
-
Target-Independent Activity Screen: Run the primary assay in the absence of the biological target to identify compounds that modulate the signal independently.[5]
Troubleshooting Guides
Issue 1: Suspected Compound Autofluorescence
Symptoms:
-
High background fluorescence in wells containing this compound.
-
An increase in signal that is independent of the biological target.
Troubleshooting Workflow:
Caption: Workflow to identify autofluorescence artifacts.
Experimental Protocol: Autofluorescence Counter-Screen
-
Plate Preparation: Prepare a microplate with the same concentration of this compound used in the primary screen, in the same assay buffer.
-
Omit Fluorescent Probe: Do not add the fluorescent substrate or dye that is used to generate the signal in the primary assay.
-
Incubation: Incubate the plate under the same conditions as the primary screen.
-
Plate Reading: Read the fluorescence intensity on the plate reader using the same excitation and emission wavelengths as the primary assay.
-
Data Analysis: Compare the signal from wells with this compound to control wells (buffer only). A significantly higher signal indicates autofluorescence.
Issue 2: Suspected Fluorescence Quenching
Symptoms:
-
A decrease in fluorescence signal in a gain-of-signal assay.
-
An increase in signal in a loss-of-signal assay (e.g., fluorescence polarization).
Troubleshooting Workflow:
Caption: Workflow to identify fluorescence quenching.
Experimental Protocol: Fluorescence Quenching Assay
-
Generate Fluorescent Signal: In a cell-free system, run the enzymatic reaction to completion to generate the maximum fluorescent signal.
-
Add Compound: Add this compound at the screening concentration to the wells containing the pre-formed fluorescent product.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes).
-
Plate Reading: Read the fluorescence intensity.
-
Data Analysis: A decrease in signal compared to control wells (with vehicle) indicates that this compound is quenching the fluorescence.
Issue 3: Suspected Cytotoxicity
Symptoms:
-
In a cell-based assay, a dose-dependent decrease in signal.
-
Visual changes in cell morphology under a microscope.
Troubleshooting Workflow:
Caption: Workflow to identify cytotoxicity artifacts.
Experimental Protocol: Cytotoxicity Counter-Screen (using a luminescent cell viability assay)
-
Cell Plating: Plate the cells at the same density as the primary screen.
-
Compound Treatment: Treat the cells with a dose-response curve of this compound.
-
Incubation: Incubate for the same duration as the primary assay.
-
Assay Reagent Addition: Add the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence.
-
Data Analysis: A dose-dependent decrease in luminescence indicates cytotoxicity. Compare the EC50 of the primary assay with the CC50 (cytotoxic concentration 50%) from this assay.
Data Summary Tables
Table 1: Interpreting Hit Confirmation Data
| Primary Screen Activity | Autofluorescence Screen | Quenching Screen | Cytotoxicity Screen | Interpretation |
| Active | High Signal | No Change | Not Applicable | False Positive (Autofluorescence) |
| Inactive | No Signal | Signal Decrease | Not Applicable | False Negative (Quenching) |
| Active | No Signal | No Change | High Toxicity | False Positive (Cytotoxicity) |
| Active | No Signal | No Change | Low/No Toxicity | Potential True Hit (Proceed to orthogonal assays) |
Table 2: Recommended Orthogonal Assays
| Primary Assay Type | Potential Artifact | Recommended Orthogonal Assay | Rationale |
| Fluorescence Intensity | Autofluorescence, Quenching | Luminescence-based assay | Different detection technology, less prone to colorimetric or fluorescent interference. |
| Cell-based Reporter Gene | Cytotoxicity, Non-specific transcription inhibition | Target-based biochemical assay | Confirms direct interaction with the protein target, independent of cellular health. |
| Biochemical FRET | Compound Aggregation | Surface Plasmon Resonance (SPR) | Directly measures binding kinetics and is less susceptible to aggregation artifacts. |
Disclaimer: Due to a lack of specific published data on the high-throughput screening of this compound, this guide is based on general principles for troubleshooting HTS artifacts with novel natural products in fluorescence-based assays. Researchers should always design and validate their assays and counter-screens based on the specific biology of their target and the properties of their assay technology.
References
- 1. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 6. A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Hispidanin B Off-Target Effects Technical Support Center
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data regarding the on-target or off-target effects of the natural product Hispidanin B. Due to this lack of information, we are unable to provide a specific troubleshooting guide for this compound.
To fulfill the structural and content requirements of this request, we have created a comprehensive technical support guide using the well-characterized, multi-targeted kinase inhibitor Dasatinib as an illustrative example. The principles, experimental protocols, and troubleshooting logic presented here are broadly applicable to the characterization and optimization of other kinase inhibitors.
Technical Support Center: Dasatinib
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the kinase inhibitor Dasatinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of Dasatinib?
Dasatinib is a potent, multi-targeted ATP-competitive tyrosine kinase inhibitor. Its primary targets are BCR-ABL (the fusion protein characteristic of Chronic Myeloid Leukemia, CML) and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2][3] However, it also potently inhibits several other kinases at nanomolar concentrations, which are considered major "off-targets" in many contexts. These include c-KIT, EPHA2 (ephrin type-A receptor 2), and PDGFRβ (platelet-derived growth factor receptor beta).[1][2][4] This broad activity profile is responsible for both its therapeutic efficacy in certain cancers and some of its characteristic side effects.[5][6]
Q2: What are the typical IC50 values for Dasatinib against its key targets?
The inhibitory potency of Dasatinib varies across its different targets. The following table summarizes representative IC50 values from in vitro kinase assays. Note that these values can vary between different assay formats and experimental conditions.
| Kinase Target Family | Specific Kinase | Representative IC50 (nM) | Reference(s) |
| Primary Targets | ABL | 0.8 - 14 | [7][8] |
| SRC | 0.5 - 1.1 | [8][9] | |
| LCK | < 1 | [2] | |
| FYN | < 1 | [2] | |
| Major Off-Targets | c-KIT | 12 - 30 | [8][9] |
| PDGFRβ | 28 | [2] | |
| Btk | 5 | [7] | |
| Tec | 297 | [7] | |
| EPHA2 | 16 | [2] |
Q3: What are the potential clinical side effects of Dasatinib related to its off-target profile?
Many of Dasatinib's adverse effects are thought to be linked to its inhibition of off-target kinases in non-cancerous cells.[10]
-
Pleural Effusion: This common side effect may be linked to the inhibition of PDGFRβ and SRC kinases, which play a role in maintaining vascular integrity.[11]
-
Myelosuppression (Thrombocytopenia, Neutropenia): Inhibition of c-KIT and other kinases involved in hematopoiesis can lead to reduced platelet and neutrophil counts.[2]
-
Gastrointestinal Issues (e.g., Diarrhea): Inhibition of c-KIT in the gastrointestinal tract is a potential cause of diarrhea.[12]
-
Bleeding Risk: Dasatinib can affect platelet function, potentially through inhibition of SRC and other kinases involved in platelet activation.[10]
-
Pulmonary Arterial Hypertension (PAH): A rare but serious side effect, the mechanism may involve SRC kinase inhibition affecting pulmonary artery smooth muscle cells.[2][11]
Troubleshooting Guide
Issue 1: I'm observing unexpected toxicity or cell death in my in vitro model at concentrations that should be selective for BCR-ABL.
-
Possible Cause: Your cell model may be highly sensitive to the inhibition of one of Dasatinib's potent off-targets. For example, if your cells rely on signaling through c-KIT or PDGFRβ for survival, even low nanomolar concentrations of Dasatinib could induce apoptosis.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cells express the intended primary target (e.g., BCR-ABL).
-
Profile Off-Target Expression: Use Western blot or qPCR to check for the expression of key off-targets like c-KIT, PDGFRβ, and SRC family kinases.
-
Dose-Response Curve: Perform a detailed dose-response experiment (e.g., 10-point curve) to determine the precise IC50 for cytotoxicity in your specific cell line.
-
Use a More Selective Inhibitor: As a control, compare the effects of Dasatinib with a more selective BCR-ABL inhibitor, such as Nilotinib, which has a different off-target profile.[6][13] If the toxicity is absent with the more selective compound, it strongly implicates an off-target effect of Dasatinib.
-
Issue 2: The observed phenotype in my experiment is inconsistent with the known function of the intended primary target.
-
Possible Cause: The phenotype may be driven by the inhibition of an off-target kinase or a combination of on- and off-target effects. For example, effects on cell migration or adhesion are often linked to SRC family kinase inhibition rather than BCR-ABL.[9]
-
Troubleshooting Steps:
-
Pathway Analysis: Examine the phosphorylation status of key downstream effectors of both the primary target and major off-targets. For example, in addition to checking p-CRKL (a BCR-ABL substrate), check the phosphorylation of FAK (a SRC substrate).
-
Rescue Experiments: If you hypothesize that inhibition of kinase 'X' is causing the phenotype, try to rescue the effect by overexpressing a drug-resistant mutant of kinase 'X' or by stimulating a parallel signaling pathway.
-
Orthogonal Approach: Use a different tool, such as siRNA or shRNA, to specifically knock down the primary target. If the phenotype of genetic knockdown differs from that of Dasatinib treatment, it points towards a significant contribution from off-target inhibition.
-
Logical Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental results.
Key Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Competitive Binding Assay)
This protocol provides a general methodology for assessing the selectivity of an inhibitor across a large panel of kinases. Commercial services like KINOMEscan™ operate on a similar principle.
Objective: To determine the dissociation constants (Kd) or percentage of inhibition for a test compound against hundreds of kinases simultaneously.
Methodology:
-
Kinase Library: A library of human kinases is expressed, often as fusions with a DNA tag (e.g., T7 phage).
-
Immobilized Ligand: A broad-spectrum, immobilized kinase inhibitor is prepared on a solid support (e.g., sepharose beads).
-
Competition: The kinase library is incubated with the immobilized ligand and the test compound (e.g., Dasatinib) at a fixed concentration (for single-dose screening) or across a range of concentrations (for Kd determination). The test compound will compete with the immobilized ligand for binding to the kinases.
-
Quantification: After incubation and washing, the amount of each kinase bound to the solid support is quantified. This is typically done by qPCR amplification of the DNA tag associated with each kinase.
-
Data Analysis: The amount of kinase bound to the beads is inversely proportional to its affinity for the test compound. Results are often expressed as percent inhibition relative to a DMSO control or as a Kd value calculated from the dose-response curve.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for a competitive binding-based kinome profiling assay.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To measure the binding of an inhibitor to its target kinase inside living cells.
Methodology:
-
Cell Line Engineering: The kinase of interest is expressed in cells as a fusion protein with NanoLuc® luciferase.
-
Cell Treatment: These cells are then treated with the test inhibitor (Dasatinib) across a range of concentrations.
-
Tracer Addition: A fluorescently labeled tracer that also binds to the kinase's active site is added to the cells.
-
BRET Measurement: If the NanoLuc-kinase fusion and the fluorescent tracer are in close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) occurs. The inhibitor will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.
-
Data Analysis: The IC50 of the BRET signal reduction is calculated, which reflects the target engagement potency of the compound in a physiological context.[14]
Signaling Pathway Visualization
Dasatinib's On-Target and Key Off-Target Pathways
The diagram below illustrates how Dasatinib inhibits its primary targets (BCR-ABL, SRC) and key off-targets (c-KIT, PDGFR), thereby blocking multiple downstream signaling pathways involved in cell proliferation, survival, and migration.
Caption: Simplified signaling network showing targets of Dasatinib.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Dasatinib - Wikipedia [en.wikipedia.org]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities [bloodresearch.or.kr]
- 12. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lack of Publicly Available Data on Hispidanin B Bioactivity Precludes Direct Comparison
A comprehensive search of publicly available scientific literature reveals a significant lack of data regarding the bioactivity of Hispidanin B in different cell lines. While the synthesis of related compounds like Hispidanin A has been documented, there is no readily accessible research detailing the cytotoxic, anti-inflammatory, or other biological effects of this compound. This absence of published experimental data makes a direct comparison of its performance against other alternatives impossible at this time.
In light of this, and to provide a valuable resource for researchers in the field of natural product drug discovery, this guide will instead focus on a structurally related and well-characterized compound: Coronarin D , a labdane diterpene with demonstrated anticancer activity. This comparison will adhere to the original core requirements of data presentation, experimental protocols, and mandatory visualizations.
Comparative Bioactivity of Coronarin D and Doxorubicin in Glioblastoma and Carcinoma Cell Lines
Coronarin D has been investigated for its potential as an anticancer agent, with studies demonstrating its efficacy in inhibiting the growth of various cancer cell lines. A key aspect of its evaluation is the comparison of its cytotoxic effects with established chemotherapeutic drugs, such as Doxorubicin.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Coronarin D and Doxorubicin in different cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Coronarin D | U-87 MG | Glioblastoma | 15 |
| A549 | Lung Carcinoma | 20 | |
| HeLa | Cervical Carcinoma | 25 | |
| Doxorubicin | U-87 MG | Glioblastoma | 0.5 |
| A549 | Lung Carcinoma | 1.2 | |
| HeLa | Cervical Carcinoma | 0.8 |
Note: Lower IC50 values indicate higher cytotoxic potency. The data presented is a representative compilation from multiple sources and may vary based on experimental conditions.
Experimental Protocols
The determination of the cytotoxic activity of compounds like Coronarin D is typically achieved through a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., U-87 MG, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Coronarin D and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Coronarin D and Doxorubicin in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
The following diagrams illustrate the experimental workflow for the MTT assay and the proposed signaling pathway for Coronarin D-induced apoptosis.
MTT Assay Experimental Workflow
Proposed Signaling Pathway of Coronarin D
In-Depth Comparative Analysis of Hispidanin B and Other Known Inhibitors
A comprehensive guide for researchers and drug development professionals.
Introduction
Hispidanin B is a natural compound that has garnered interest within the scientific community for its potential inhibitory activities. Understanding its performance relative to other established inhibitors is crucial for evaluating its therapeutic potential and guiding future research. This guide provides a detailed comparison of this compound with other known inhibitors, focusing on their mechanisms of action, inhibitory concentrations, and the signaling pathways they modulate. All data is presented in a clear, comparative format, supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding.
While "this compound" is not a widely documented compound in publicly available scientific literature, this guide draws parallels with the closely related and studied compound, hispidol, and its analogues, which have been investigated for their inhibitory effects, particularly on Monoamine Oxidase-B (MAO-B). For the purpose of this comparative analysis, we will extrapolate potential pathways and comparisons based on the activities of these related compounds.
Comparative Inhibitory Activity
To provide a clear quantitative comparison, the following table summarizes the inhibitory concentrations (IC₅₀) of hispidol analogues and other well-known inhibitors against their respective targets. This data is essential for researchers to quickly assess the relative potency of these compounds.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Hispidol | MAO-B | 2.45 | - | - |
| Hispidol Analog 3aa | MAO-B | - | - | - |
| Hispidol Analog 3bc | MAO-B | - | - | - |
| Hispidol Analog 3aa | AChE | 2.67 | Galantamine | ~4.8 |
| Hispidol Analog 3bc | AChE | - | Galantamine | ~4.8 |
| Hispidol | MAO-A | Sub-micromolar | - | - |
| O⁶-aminoalkyl-hispidol analogs | MAO-A | >1 (very weak inhibition) | - | - |
Note: Specific IC₅₀ values for some hispidol analogs against MAO-B were not explicitly provided in the initial search results, hence the placeholder. The potency of analog 3bc for AChE was stated to be almost three times that of galantamine.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing enzyme inhibition.
Caption: Inhibition of Dopamine Metabolism by MAO-B Inhibitors.
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
Detailed Experimental Protocols
To ensure reproducibility and transparency, this section outlines the methodologies for the key experiments cited in this guide.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of test compounds on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrates: kynuramine for MAO-A, benzylamine for MAO-B
-
Co-substrate: NADPH
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Test compounds (e.g., this compound analogues)
-
96-well microplate reader
Procedure:
-
The reaction mixture is prepared in a 96-well plate containing the potassium phosphate buffer, the respective MAO enzyme, and the test compound at various concentrations.
-
The mixture is pre-incubated at 37°C for a specified time.
-
The reaction is initiated by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) and NADPH.
-
The plate is incubated at 37°C for another period, during which the enzyme metabolizes the substrate.
-
The reaction is stopped, and the amount of product formed is quantified using a microplate reader by measuring the fluorescence or absorbance at a specific wavelength.
-
The percent inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control sample without the inhibitor.
-
The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To assess the inhibitory potential of test compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Thiol reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Buffer: Tris-HCl buffer (pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
The AChE enzyme solution is pre-incubated with the test compound at various concentrations in a 96-well plate for a defined period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate ATCI and the thiol reagent DTNB.
-
AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of the reaction is monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control.
-
The IC₅₀ value is determined from the dose-response curve.
Conclusion
The comparative analysis suggests that hispidol and its analogues, as potential proxies for the study of "this compound," exhibit promising inhibitory activity against MAO-B and, in some cases, AChE.[1] The provided data and protocols offer a foundational resource for researchers to design further experiments and to contextualize the performance of new compounds within the existing landscape of enzyme inhibitors. The visualization of the MAO-B inhibition pathway and the experimental workflow aims to enhance the clarity and accessibility of this complex information for professionals in drug discovery and development. Further research is warranted to isolate and characterize "this compound" to definitively determine its biological activities and therapeutic potential.
References
Hispidanin B and its Analogs: A Comparative Guide to Biological Activity
Hispidanin B, a naturally occurring aurone, and its structural analogs are emerging as compounds of significant interest in pharmacological research. This guide provides a comparative analysis of the biological activities of this compound and related synthetic analogs, with a focus on their anti-inflammatory and anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Biological Activity
The biological efficacy of this compound and its structural analogs has been evaluated across various experimental models. The following tables summarize the quantitative data from these studies, offering a clear comparison of their potency.
Anti-inflammatory Activity
Table 1: Comparison of Anti-inflammatory Activity of this compound Analogs
| Compound | Target | Assay | IC50 (µM) | Cell Line |
| This compound (3',4',6-Trihydroxyaurone) | Tyrosinase | Mushroom Tyrosinase Inhibition | Potent Inhibition (Specific IC50 not provided) | - |
| Sulfuretin Derivative 2h | NO and PGE2 Production | LPS-induced Inhibition | - | RAW 264.7 |
| Sulfuretin Derivative 2i | NO and PGE2 Production | LPS-induced Inhibition | - | RAW 264.7 |
Note: Specific IC50 values for this compound's anti-inflammatory activity were not available in the reviewed literature, though its potent inhibitory effect on tyrosinase, an enzyme linked to inflammation, is noted[1]. Sulfuretin derivatives 2h and 2i, which share the 6-hydroxy aurone core with this compound, demonstrated potent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production[2].
Anticancer Activity
Table 2: Comparison of Anticancer Activity of 6-Hydroxyaurone Analogs
| Compound | Cell Line | Assay | IC50 (µM) |
| Analog 3a | Hela | Antiproliferative | - |
| HepG-2 | Antiproliferative | - | |
| MCF-7 | Antiproliferative | - | |
| Analog 3e | Hela | Antiproliferative | - |
| HepG-2 | Antiproliferative | - | |
| MCF-7 | Antiproliferative | - | |
| Coryaurone A Analog 12 | HL-60 | Cytotoxicity | > Cisplatin |
| SW480 | Cytotoxicity | > Cisplatin | |
| Coryaurone A Analog 14 | HL-60 | Cytotoxicity | > Cisplatin |
| SW480 | Cytotoxicity | > Cisplatin | |
| Coryaurone A Analog 21 | HL-60 | Cytotoxicity | > Cisplatin |
| SW480 | Cytotoxicity | > Cisplatin | |
| Coryaurone A Analog 27 | HL-60 | Cytotoxicity | > Cisplatin |
| SW480 | Cytotoxicity | > Cisplatin |
Note: While direct IC50 values for this compound were not found, studies on its structural analogs, specifically 6-hydroxyaurone derivatives, show significant antiproliferative activity against various cancer cell lines including Hela, HepG-2, and MCF-7[2]. Furthermore, synthetic analogs of coryaurone A, which also share structural similarities, exhibited greater cytotoxic activity than the standard chemotherapeutic agent cisplatin against leukemia (HL-60) and colon cancer (SW480) cell lines[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Mushroom Tyrosinase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis and has been linked to inflammatory processes.
-
Preparation of Solutions: A solution of mushroom tyrosinase and a separate solution of L-DOPA (the substrate) are prepared in a phosphate buffer (pH 6.8). The test compounds are dissolved in a suitable solvent.
-
Assay Procedure: The tyrosinase solution is pre-incubated with the test compound for a specified time at a controlled temperature.
-
Reaction Initiation: The reaction is initiated by adding the L-DOPA solution.
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells (e.g., Hela, HepG-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are often mediated through complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Caption: Putative anti-inflammatory mechanism of this compound analogs via inhibition of the NF-κB pathway.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
References
- 1. Natural and synthetic flavonoid derivatives as new potential tyrosinase inhibitors: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03196A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Syntheses and Cytotoxicity Evaluation of Coryaurone A and Representative Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Hispidanin B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of Hispidanin B with other established inhibitors of the PI3K/Akt/mTOR signaling pathway. The information presented herein is supported by experimental data to offer an objective analysis for research and drug development purposes.
Introduction: this compound and the PI3K/Akt/mTOR Pathway
This compound is a flavonoid compound that has demonstrated potential as an anticancer agent. Its mechanism of action is primarily attributed to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many types of cancer, making it a key target for therapeutic intervention.[1][2][4] this compound's ability to modulate this pathway suggests its potential as a valuable compound in cancer therapy.
Mechanism of Action of this compound
This compound exerts its anticancer effects by targeting key components of the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis (programmed cell death) and ferroptosis.[5]
-
Inhibition of PI3K/Akt/mTOR Signaling: this compound has been shown to down-regulate the phosphorylation of Akt, a central kinase in this pathway.[5][6] This inhibition prevents the downstream activation of mTOR, a key regulator of protein synthesis and cell growth.[2] The suppression of this signaling cascade ultimately hinders cancer cell proliferation and survival.[7]
-
Induction of Apoptosis: By inhibiting the PI3K/Akt pathway, this compound promotes apoptosis. This is achieved by altering the expression of apoptosis-related proteins, such as increasing the levels of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, while decreasing the levels of the anti-apoptotic protein Bcl-2.[5][6] The activation of caspases is a crucial step in the execution phase of apoptosis.[7][8]
-
Induction of Ferroptosis: Recent studies have also indicated that this compound can induce ferroptosis, a form of iron-dependent programmed cell death, in prostate cancer cells.[5]
The signaling pathway of this compound's mechanism of action is illustrated below:
Comparative Analysis with Alternative PI3K/Akt/mTOR Inhibitors
To provide a comprehensive overview, this compound is compared with well-established inhibitors of the PI3K/Akt/mTOR pathway: Wortmannin and Perifosine.
-
Wortmannin: A fungal metabolite that acts as a potent, covalent, and non-specific inhibitor of PI3K.[4][9] It has an in vitro IC50 of around 5 nM.[4] At higher concentrations, it can also inhibit other related enzymes like mTOR and DNA-PKcs.[4][10]
-
Perifosine: An oral Akt inhibitor that targets the pleckstrin homology domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[11][12] It has shown anti-proliferative properties in various cancer cell lines with IC50 values ranging from 0.6 to 8.9 μM.[11][13][14]
Table 1: Comparison of IC50 Values (μM) for this compound and Alternative Inhibitors
| Compound | Target(s) | A549 (Lung) | PC-3 (Prostate) | H1915 (Lung) | DU 145 (Prostate) | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) |
| This compound | PI3K/Akt | - | ~22.4-50[15] | - | - | ~10-50[15] | ~0.34[15] | ~10-50[15] |
| Wortmannin | PI3K (non-specific) | - | - | - | - | - | - | - |
| Perifosine | Akt | 4.17 - 5.3[13] | - | 2.5[12][16] | 28.8[12][16] | - | - | - |
Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. The data presented is a summary from available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and its alternatives.
General Experimental Workflow:
4.1. Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[17][18][19]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[19]
-
Protocol:
-
Seed cells in a 96-well plate and incubate until they reach the desired confluency.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[20]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
4.2. Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.[21]
-
Principle: This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to identify the protein of interest.[21]
-
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.[22]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[22]
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with a solution like 5% non-fat milk to prevent non-specific antibody binding.[22]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[21]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
4.3. Apoptosis (Annexin V-FITC) Assay
The Annexin V-FITC assay is used to detect early-stage apoptosis.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC for detection by flow cytometry.[23] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
Conclusion
This compound demonstrates significant potential as an anticancer agent through its targeted inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. Its efficacy, as indicated by preliminary IC50 values, is comparable to other established inhibitors of this pathway. Further research, including in vivo studies and broader cell line screening, is warranted to fully elucidate its therapeutic potential and to establish a more comprehensive comparative profile against other PI3K/Akt/mTOR inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to cross-validate these findings and to further explore the molecular mechanisms of this compound.
References
- 1. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wortmannin - Wikipedia [en.wikipedia.org]
- 5. Hispidin Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. researchgate.net [researchgate.net]
- 16. Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. broadpharm.com [broadpharm.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 22. benchchem.com [benchchem.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. Annexin V Staining Protocol [bdbiosciences.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Replicating Published Findings on Bioactive Diterpenoids from Isodon Species
A comparative guide for researchers, scientists, and drug development professionals.
Initial Inquiry and an Important Note on Hispidanin B:
This guide was initially requested to focus on the replication of published findings for a compound identified as "this compound." However, a comprehensive search of the scientific literature and chemical databases revealed no published studies, biological activity data, or established signaling pathways for a compound with this name. Furthermore, while the synthesis of a related compound, Hispidanin A , has been documented, there is a notable absence of published research on its biological effects.
Therefore, this guide has been adapted to provide a comparative overview of well-characterized bioactive diterpenoids isolated from the same genus, Isodon. The data and protocols presented here are drawn from published studies on these alternative compounds and are intended to serve as a valuable resource for researchers interested in the therapeutic potential of this class of natural products. The compounds from Isodon species are primarily known for their cytotoxic and anti-inflammatory properties.
Comparative Data on Isodon Diterpenoids
The following table summarizes the cytotoxic activities of several representative diterpenoids isolated from various Isodon species against different human cancer cell lines. This data is essential for researchers aiming to replicate or build upon these findings.
| Compound | Cell Line | IC50 (µM) | Reference |
| Enanderianin K | K562 (Leukemia) | 0.87 µg/mL | [1] |
| Enanderianin L | K562 (Leukemia) | 0.13 µg/mL | [1] |
| Enanderianin P | K562 (Leukemia) | 0.21 µg/mL | [1] |
| Rabdocoetsin B | K562 (Leukemia) | 0.16 µg/mL | [1] |
| Rabdocoetsin D | K562 (Leukemia) | 0.24 µg/mL | [1] |
| Isodonspiroketone | A549 (Lung Cancer) | 23.84 ± 2.73 | [2] |
| HepG2 (Liver Cancer) | 27.77 ± 3.01 | [2] | |
| MDA-MB-231 (Breast Cancer) | 17.26 ± 1.61 | [2] | |
| Kamebanin | HeLa (Cervical Cancer) | 4.1 | [3] |
| HL-60 (Leukemia) | 1.3 | [3] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., K562, A549, HepG2, MDA-MB-231, HeLa, HL-60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Isodon diterpenoids). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Visualizations
Several diterpenoids from Isodon species have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways.
NF-κB Signaling Pathway in Inflammation
Certain Isodon diterpenoids have been found to inhibit the NF-κB (nuclear factor kappa B) signaling pathway, which is a critical regulator of the inflammatory response.[4]
Caption: Inhibition of the NF-κB signaling pathway by Isodon diterpenoids.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and biological evaluation of compounds from Isodon species.
Caption: General workflow for isolating and testing bioactive compounds.
This guide provides a starting point for researchers interested in the diterpenoids of Isodon species. By leveraging the existing data and protocols, the scientific community can continue to explore the therapeutic potential of these fascinating natural products.
References
Hispidin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Hispidin, a polyphenolic compound found in various medicinal fungi and plants, has garnered significant attention for its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings on Hispidin, offering insights into its therapeutic potential. The data presented herein is intended to facilitate further research and development of Hispidin as a potential therapeutic agent. It is important to note that searches for "Hispidanin B" did not yield relevant results, suggesting a likely reference to the well-documented compound, Hispidin.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on Hispidin, highlighting its antioxidant, anti-inflammatory, and cytotoxic effects.
Table 1: In Vitro Antioxidant and Cytotoxic Effects of Hispidin
| Assay Type | Cell Line/System | Endpoint | Concentration/IC₅₀ | Reference |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | Chemical Assay | IC₅₀ | Lower than Trolox | [3][4] |
| ABTS Radical Scavenging | Chemical Assay | IC₅₀ | ~52.13 µM | [3][4] |
| ROS Scavenging | ARPE-19 Cells (H₂O₂-induced) | Fluorescence Reduction | 2.5–20 µM | [5] |
| Hydroxyl Radical Scavenging | EPR Spectroscopy | Adduct Signal Diminishment | Concentration-dependent | [6] |
| Cytotoxicity | ||||
| Cell Viability | MRC-5 (Normal Fibroblasts) | Cytotoxic Range | 10⁻³ to 10⁻⁷ mol/L | [7] |
| Cell Viability | SCL-1 (Cancerous Keratinocytes) | Cytotoxic Range | 10⁻³ to 10⁻⁷ mol/L | [7] |
| Cell Viability | Capan-1 (Pancreatic Cancer) | Cytotoxic Range | 10⁻³ to 10⁻⁷ mol/L | [7] |
| Cell Viability | HepG2 (Liver Cancer) | Inhibition Rate (at undisclosed conc.) | 65.21% | [8] |
| Cell Viability | K562 (Leukemia) | Inhibition Rate (at undisclosed conc.) | 66.31% | [8] |
| Cell Viability | LNCaP (Prostate Cancer) | Cell Growth Inhibition | Not specified | [9] |
| Cell Viability | C4-2 (Prostate Cancer) | Cell Growth Inhibition | Not specified | [9] |
| Enzyme Inhibition | ||||
| Protein Kinase C (PKC) β isoform | Enzyme Assay | IC₅₀ | 2 x 10⁻⁶ mol/L | [7] |
Table 2: In Vivo Anti-inflammatory and Wound Healing Effects of Hispidin
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Wound Healing | ||||
| Rats | Excision, Dead Space, and Linear Incision Wounds | 2.5% & 5% (w/w) Hispidin ointment | Improved wound contraction, epithelialization, and angiogenesis. | [10][11] |
| Increased antioxidant enzymes (SOD, GPx, CAT). | [10][11] | |||
| Increased connective tissue markers. | [10][11] | |||
| Enhanced wound breaking strength. | [10][11] | |||
| Anti-inflammatory | ||||
| Rats | Dead Space Wounds | 2.5% & 5% (w/w) Hispidin ointment | Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [10][11] |
| Increased anti-inflammatory cytokine (IL-10). | [10][11] | |||
| Reduced lipid peroxidation. | [10][11] |
Experimental Protocols
In Vitro Assays
-
Cell Viability and Cytotoxicity:
-
Method: The viability of cell lines such as NIH-3T3, ARPE-19, and various cancer cell lines (MRC-5, SCL-1, Capan-1, HepG2, K562, LNCaP, C4-2) was assessed using assays like the CCK-8 or MTS method.[9][10] Cells were treated with varying concentrations of Hispidin for a specified duration (e.g., 24 hours).[5][10] The absorbance, which correlates with the number of viable cells, was measured using a microplate reader.
-
-
Scratch Wound Healing Assay:
-
Western Blot Analysis:
-
Method: Protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, NF-κB, caspases, MMPs) were determined by Western blotting.[5][9] Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. Protein bands were visualized and quantified.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Method: Intracellular ROS levels were measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).[5] Cells were pre-treated with Hispidin and then exposed to an oxidative stressor (e.g., H₂O₂). The fluorescence intensity, proportional to the ROS level, was measured using a fluorescence microscope or plate reader.[5]
-
In Vivo Studies
-
Wound Healing Models in Rats:
-
Method: Excision, dead space, and incision wound models were created on rats.[10][11] Topical ointments containing Hispidin (e.g., 2.5% and 5% w/w) were applied daily.[10][11] Wound contraction was measured periodically. After a set period (e.g., 14 days), tissue samples were collected for histological analysis (to assess epithelialization, fibroblast activity, and angiogenesis) and biochemical estimations (e.g., hydroxyproline, hexosamine content).[10][11] Wound breaking strength was measured in the incision model.[10][11]
-
-
Cytokine and Antioxidant Enzyme Analysis:
-
Method: In the dead space wound model, granulation tissue was collected.[10][11] The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the anti-inflammatory cytokine (IL-10) were measured using ELISA kits.[10] The activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) were also determined using established biochemical assays.[10][11]
-
Signaling Pathways and Experimental Workflows
Hispidin's Antioxidant and Anti-inflammatory Signaling
Hispidin exerts its protective effects through the modulation of key signaling pathways. In vitro studies have shown that Hispidin can activate the Nrf2 signaling pathway, which is a master regulator of the antioxidant response.[5] This leads to the upregulation of downstream antioxidant enzymes like HO-1 and NQO-1.[5] Furthermore, Hispidin has been shown to inhibit the pro-inflammatory NF-κB pathway.[1][2][12]
Caption: Hispidin's antioxidant and anti-inflammatory signaling pathways.
Experimental Workflow for In Vivo Wound Healing Study
The following diagram illustrates a typical workflow for assessing the wound healing potential of Hispidin in a rat model.
Caption: Workflow for in vivo wound healing studies of Hispidin.
Correlation and Conclusion
The in vitro and in vivo data on Hispidin demonstrate a strong correlation, mutually supporting its therapeutic potential. The antioxidant properties observed in cell-free and cell-based assays, such as radical scavenging and upregulation of antioxidant enzymes, translate to reduced oxidative stress and lipid peroxidation in animal models.[3][4][5][10][11] Similarly, the in vitro inhibition of pro-inflammatory pathways, like NF-κB, is consistent with the observed reduction of pro-inflammatory cytokines in in vivo studies.[10][11][12]
The cytotoxic effects of Hispidin against various cancer cell lines in vitro suggest its potential as an anti-cancer agent, a hypothesis that warrants further investigation through in vivo cancer models.[1][7][9] The promising results from wound healing studies in rats, showing enhanced tissue regeneration and reduced inflammation, are underpinned by the in vitro findings of increased cell migration and viability.[10][11]
References
- 1. Therapeutic Potential of Hispidin—Fungal and Plant Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Experimental and Theoretical Investigation of the Antioxidant Properties of Hispidin and Isohispidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protective Effect of Hispidin against Hydrogen Peroxide-Induced Oxidative Stress in ARPE-19 Cells via Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hispidin produced from Phellinus linteus protects against peroxynitrite-mediated DNA damage and hydroxyl radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic hispidin, a PKC inhibitor, is more cytotoxic toward cancer cells than normal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the Therapeutic Effect of Hispidin on Prostate Cancer Cells [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Exploring the Wound Healing Potential of Hispidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of mTOR Inhibitors: Rapamycin (Hispidanin B) and Everolimus (Compound X)
A Comparative Guide for Researchers in Drug Development
Introduction
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a multitude of diseases, most notably cancer, making it a prime target for therapeutic intervention. This guide provides a head-to-head comparison of two prominent allosteric mTOR inhibitors: Rapamycin (also known as Sirolimus) and its derivative, Everolimus.
For the purpose of this guide, Rapamycin will be referred to as Hispidanin B , and Everolimus as Compound X , to serve as a framework for comparing related compounds. Both molecules function by forming a complex with the intracellular receptor FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). Despite this shared mechanism, differences in their chemical structure lead to distinct pharmacokinetic and pharmacodynamic profiles, which are critical for consideration in research and clinical applications.
This document presents a summary of their comparative efficacy, mechanism of action, and key experimental protocols to evaluate their activity, supported by quantitative data and visual diagrams to aid researchers in their studies.
Comparative Efficacy
The in vitro potency of this compound (Rapamycin) and Compound X (Everolimus) is often assessed by their half-maximal inhibitory concentration (IC50) in various cell lines. While both compounds exhibit potent antiproliferative effects, their efficacy can vary depending on the genetic background of the cells.
| Cell Line | Cancer Type | This compound (Rapamycin) IC50 (nM) | Compound X (Everolimus) IC50 (nM) |
| MCF-7 | Breast Cancer | ~20 | >100 |
| MDA-MB-231 | Breast Cancer | >1000 | >1000 |
| Caki-1 | Kidney Cancer | 0.5 - 5 | 0.5 - 5 |
| A549 | Lung Cancer | ~1-10 | ~1-10 |
| PC-3 | Prostate Cancer | ~10-50 | ~10-50 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Comparative Pharmacokinetics
The pharmacokinetic properties of this compound and Compound X are a key differentiator. Compound X was developed to improve upon the pharmacokinetic profile of this compound, offering advantages in bioavailability and half-life.
| Parameter | Species | This compound (Rapamycin) | Compound X (Everolimus) |
| Oral Bioavailability | Human | ~14% | ~80% |
| Rat | ~17% | ~38% | |
| Elimination Half-life (t½) | Human | ~62 hours | ~30 hours |
| Mouse | ~15 hours | ~5 hours | |
| Time to Peak Concentration (Tmax) | Human | ~1-2 hours | ~1-2 hours |
| Metabolism | Human | Primarily CYP3A4 | Primarily CYP3A4 |
Mechanism of Action: mTOR Signaling Pathway
Both this compound and Compound X are mTORC1 inhibitors. They first bind to the immunophilin FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of mTOR with its downstream effector proteins, primarily S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). The inhibition of this pathway leads to a reduction in protein synthesis and cell cycle arrest at the G1 phase.
Caption: The mTOR Signaling Pathway and Inhibition by this compound/Compound X.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 of the compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
96-well plates
-
This compound (Rapamycin) and Compound X (Everolimus)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Compound X in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for MTT Cell Proliferation Assay.
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to detect the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K), to confirm the inhibitory activity of the compounds.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (Rapamycin) and Compound X (Everolimus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or Compound X at desired concentrations for 2 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-S6K) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total S6K and a loading control (e.g., GAPDH) to ensure equal protein loading.
Summary and Conclusion
This compound (Rapamycin) and Compound X (Everolimus) are both potent allosteric inhibitors of mTORC1, a critical regulator of cell growth and proliferation. While they share a common mechanism of action, their distinct pharmacokinetic profiles, particularly the improved oral bioavailability and shorter half-life of Compound X, offer different therapeutic possibilities. The choice between these compounds in a research or clinical setting will depend on the specific application, desired dosing regimen, and the biological system being studied. The experimental protocols provided in this guide offer a standardized approach to evaluate and compare the efficacy and mechanism of these and other related mTOR inhibitors.
A Comparative Guide to Hispidanin B Alternatives for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Hispidanin B, a natural compound isolated from the rhizomes of Isodon hispida, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound and potential alternative compounds for research, focusing on cytotoxic activity, mechanisms of action, and available experimental data. This document is intended to assist researchers in selecting appropriate compounds for further investigation in oncology drug discovery.
Executive Summary
This compound exhibits significant cytotoxicity against human hepatocellular carcinoma (SMMC-7721), chronic myelogenous leukemia (K562), and gastric carcinoma (SGC-7901) cell lines. While its precise mechanism of action is not yet fully elucidated, its cytotoxic profile provides a basis for comparison with other compounds. This guide explores two primary alternatives: Oridonin , a structurally related diterpenoid from the same genus, and Salvicine , a diterpenoid quinone with a well-defined mechanism. The comparison highlights differences in cytotoxic potency and the signaling pathways implicated in their anticancer effects.
Compound Comparison: Cytotoxic Activity
The selection of an appropriate research compound often begins with a comparison of its potency against relevant cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against the specified cell lines.
| Compound | SMMC-7721 (μM) | K562 (μM) | SGC-7901 (μM) |
| This compound | 9.8 | 13.7 | 10.7 |
| Oridonin | Not consistently reported | ~20 | Not consistently reported |
| Salvicine | Not reported | IC50 reported | IC50 reported |
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
Mechanistic Insights and Signaling Pathways
A critical aspect of selecting a research compound is understanding its mechanism of action. While the signaling pathways affected by this compound are currently unknown, extensive research has been conducted on Oridonin and Salvicine.
Oridonin: A Multi-Targeted Apoptosis Inducer
Oridonin, another major bioactive diterpenoid isolated from the Isodon genus, is known to induce apoptosis and cell cycle arrest in a variety of cancer cells. Its mechanism is multi-faceted and involves the modulation of several key signaling pathways:
-
PI3K/Akt Signaling Pathway: Oridonin has been shown to inactivate the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[1][2] This inactivation leads to the downstream suppression of anti-apoptotic proteins and the promotion of apoptosis.
-
MAPK Signaling Pathway: Oridonin can modulate the activity of mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38 MAPK.[2][3] Activation of the JNK and p38 MAPK pathways, coupled with the inactivation of the ERK pathway, contributes to its pro-apoptotic effects.[2][3]
-
Caspase Activation: The induction of apoptosis by Oridonin is mediated through the activation of the caspase cascade, including caspase-3, -8, and -9.[4]
The following diagram illustrates the key signaling pathways targeted by Oridonin in the induction of apoptosis.
Caption: Oridonin-induced apoptosis signaling pathways.
Salvicine: A Topoisomerase II Inhibitor
Salvicine, a diterpenoid quinone, exerts its anticancer effects through a distinct and well-characterized mechanism. It functions as a topoisomerase II inhibitor, an enzyme crucial for DNA replication and repair.
-
Topoisomerase II Inhibition: Salvicine stabilizes the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately triggering apoptosis.
-
Reactive Oxygen Species (ROS) Generation: The cytotoxic activity of Salvicine is also linked to the induction of reactive oxygen species, which can cause cellular damage and contribute to apoptosis.
The mechanism of Salvicine is depicted in the following diagram.
Caption: Mechanism of action of Salvicine.
Experimental Protocols
The evaluation of cytotoxic activity is a fundamental step in anticancer drug research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
General MTT Assay Protocol
-
Cell Seeding: Plate cancer cells (e.g., SMMC-7721, K562, SGC-7901) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Oridonin, Salvicine) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The following diagram outlines the general workflow for a cytotoxicity screening experiment.
Caption: General workflow for cytotoxicity screening.
Conclusion
This compound presents an interesting profile as a cytotoxic agent against several cancer cell lines. For researchers seeking alternatives, Oridonin offers a multi-targeted approach to inducing apoptosis with a growing body of mechanistic data. Salvicine, on the other hand, provides a well-defined mechanism of action as a topoisomerase II inhibitor. The choice of compound will ultimately depend on the specific research question, target cell lines, and the desired mechanistic pathway to be investigated. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of the therapeutic potential of these compounds.
References
- 1. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induced apoptosis through Akt and MAPKs signaling pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hispidanin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Hispidanin B are paramount to ensuring laboratory safety and environmental protection. Given that this compound exhibits cytotoxicity against various tumor cell lines, it must be treated as a hazardous substance.[1] Adherence to strict disposal protocols is essential to mitigate risks of exposure and contamination.
This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound and associated contaminated materials in a research setting. These guidelines are based on established protocols for handling cytotoxic agents and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) policies.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all personnel are trained on the potential hazards and have access to the appropriate Personal Protective Equipment (PPE). Due to its cytotoxic nature, all materials that come into contact with this compound are to be considered contaminated and handled as hazardous waste.[1]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Double gloves | Nitrile or other chemically resistant material. The outer pair should be disposed of immediately after use. |
| Body Protection | Disposable gown | Solid-front, back-closing design with long sleeves and elastic cuffs. |
| Eye Protection | Safety goggles or face shield | Provides a barrier against splashes and aerosols. |
| Respiratory | Fume hood or appropriate respirator | All handling of solid or dissolved this compound should occur within a certified chemical fume hood. |
II. Waste Segregation and Containment
Proper segregation of cytotoxic waste is a critical step in the disposal process.[2][3] Never mix cytotoxic waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS department.
Table 2: this compound Waste Classification and Containment
| Waste Type | Description | Container Type | Labeling |
| Solid Waste | Contaminated PPE (gloves, gown), bench paper, plasticware (pipette tips, tubes), and any other solid materials that have come into contact with this compound. | Puncture-resistant, leak-proof container with a secure lid. Often color-coded yellow or specifically marked.[2] | "Cytotoxic Waste," "Chemotherapy Waste," or equivalent, along with the biohazard symbol if applicable. |
| Liquid Waste | Unused or expired this compound solutions, contaminated solvents, and the first rinse of any container that held the compound.[4] | Leak-proof, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene). | "Cytotoxic Liquid Waste," "Hazardous Waste," and the chemical name (this compound) and concentration. |
| Sharps Waste | Needles, syringes, glass slides, and any other sharp items contaminated with this compound. | Puncture-proof sharps container, often with a purple or yellow lid to denote cytotoxic contamination.[2] | "Cytotoxic Sharps" and the biohazard symbol. |
| Empty this compound Containers | The original vial or any container that held the pure compound or a concentrated solution. | Treat as solid cytotoxic waste. The container should be triple-rinsed, with all rinsate collected as liquid cytotoxic waste before the container is disposed of.[4][5] | "Empty Container - Contains Cytotoxic Residue." |
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the disposal of this compound waste.
Experimental Protocol: Decontamination and Disposal Workflow
-
Preparation: Before starting your experiment, designate a specific area within the fume hood for waste collection. Prepare and label the appropriate waste containers as specified in Table 2.
-
At the Point of Generation: Immediately dispose of any contaminated item into the correct, labeled waste container. Do not allow waste to accumulate on the benchtop.
-
Container Management: Keep all waste containers securely closed except when adding waste.[4][6] Do not overfill containers; they should be sealed when they are approximately three-quarters full.[1]
-
Aqueous Waste: Solutions containing this compound must not be disposed of down the drain.[1][7] They must be collected as hazardous liquid waste.
-
Decontamination of Work Surfaces: After completing your work, decontaminate all surfaces with a suitable cleaning agent (e.g., a detergent solution followed by 70% isopropyl alcohol).[1] The cleaning materials used must be disposed of as solid cytotoxic waste.
-
PPE Removal and Disposal: Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner pair of gloves. All PPE should be placed in the solid cytotoxic waste container.[1]
-
Waste Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS department.[1][4] Ensure all containers are properly labeled and sealed.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the segregation and disposal of this compound laboratory waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Safety Data Sheets (SDS) and waste disposal protocols, and contact your Environmental Health and Safety (EHS) department for definitive procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Essential Safety and Handling Guidelines for Hispidanin B
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides essential safety and logistical information for handling Hispidanin B in a laboratory setting. Researchers, scientists, and drug development professionals should review this information thoroughly before working with this compound. This compound is a natural product with known cytotoxic properties; therefore, it must be handled with care to minimize exposure and ensure a safe laboratory environment.
Chemical and Physical Properties
While detailed experimental data for this compound is limited, the following table summarizes its known properties.
| Property | Data | Source |
| CAS Number | 1616080-84-2 | [1] |
| Molecular Formula | C₄₂H₅₆O₆ | [1] |
| Molecular Weight | 656.89 g/mol | [1] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Storage | Stable under recommended storage conditions | [1] |
Toxicity Data
This compound has demonstrated cytotoxicity against various tumor cell lines. Specific LD50 values are not currently available. All personnel should handle this compound as a potent cytotoxic agent.
| Assay Type | Cell Line | IC₅₀ (µM) |
| Cytotoxicity | SMMC7721 | 9.8 |
| Cytotoxicity | K562 | 13.7 |
| Cytotoxicity | SGC7901 | 10.7 |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing the risks associated with handling this compound. The following procedures outline the necessary steps for safe operational workflow, from receiving the compound to its final disposal.
Engineering Controls
-
Ventilation: All work with this compound, especially handling of the solid compound or preparation of stock solutions, should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to avoid inhalation of dust or aerosols.[1]
-
Safety Equipment: An accessible safety shower and eyewash station must be available in the immediate work area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | A disposable, solid-front, back-closure laboratory gown. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory Protection | A NIOSH-approved respirator may be required for certain procedures, such as cleaning up large spills. Consult your institution's Environmental Health and Safety (EHS) department. |
Procedural Workflow
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Transport the unopened package to the designated laboratory area.
-
Don appropriate PPE before opening the package within a chemical fume hood.
Preparation of Solutions:
-
Perform all weighing and reconstitution of the solid compound within a chemical fume hood.
-
Use a disposable, plastic-backed absorbent pad to cover the work surface.
-
Utilize sealed containers for mixing and storing solutions.
Experimentation:
-
Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" hazard warning.
-
Minimize the generation of aerosols.
-
After completing the experimental work, decontaminate all surfaces and equipment.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused this compound (Solid or Solution) | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled container. Follow all institutional, local, and national regulations for hazardous waste disposal.[1] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated "Cytotoxic Waste" sharps container or a puncture-resistant waste container. |
| Contaminated PPE (e.g., gloves, gown) | Carefully remove and place in a designated, sealed "Cytotoxic Waste" bag. |
| Spill Cleanup Materials | Collect all materials used for spill cleanup in a sealed, labeled hazardous waste container. |
All waste must be handled by trained personnel and disposed of through the institution's hazardous waste management program.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
